Pimozide
Description
This compound is a member of the class of benzimidazoles that is 1,3-dihydro-2H-benzimidazol-2-one in which one of the nitrogens is substituted by a piperidin-4-yl group, which in turn is substituted on the nitrogen by a 4,4-bis(p-fluorophenyl)butyl group. It has a role as a H1-receptor antagonist, a serotonergic antagonist, a first generation antipsychotic, an antidyskinesia agent and a dopaminergic antagonist. It is a member of benzimidazoles, an organofluorine compound and a heteroarylpiperidine.
A diphenylbutylpiperidine that is effective as an antipsychotic agent and as an alternative to haloperidol for the suppression of vocal and motor tics in patients with Tourette syndrome. Although the precise mechanism of action is unknown, blockade of postsynaptic dopamine receptors has been postulated. (From AMA Drug Evaluations Annual, 1994, p403)
This compound is a Typical Antipsychotic.
This compound is a conventional antipsychotic used largely in the therapy of Tourette syndrome. This compound therapy has not been associated with serum aminotransferase elevations nor with cases of clinically apparent acute liver injury.
This compound is a diphenylbutylpiperidine derivative and a dopamine antagonist with antipsychotic property. This compound selectively inhibits type 2 dopaminergic receptors in the central nervous system (CNS), thereby decreasing dopamine neurotransmission and reducing the occurrence of motor and vocal tics and delusions of parasitosis. In addition, this agent antagonizes alpha-adrenergic and 5-HT2 receptors.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 3 approved and 5 investigational indications.
A diphenylbutylpiperidine that is effective as an antipsychotic agent and as an alternative to HALOPERIDOL for the suppression of vocal and motor tics in patients with Tourette syndrome. Although the precise mechanism of action is unknown, blockade of postsynaptic dopamine receptors has been postulated. (From AMA Drug Evaluations Annual, 1994, p403)
See also: Domperidone (related).
Structure
3D Structure
Properties
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUQSNJEYSNKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023474 | |
| Record name | 1-(1-(4,4-bis(4-fluorophenyl)butyl)-4-piperidinyl)-1,3-dihydro-2H-Benzimidazol-2-one | |
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Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pimozide | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.73e-03 g/L | |
| Record name | Pimozide | |
| Source | DrugBank | |
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| Record name | Pimozide | |
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CAS No. |
2062-78-4 | |
| Record name | Pimozide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pimozide [USAN:USP:INN:BAN:JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062784 | |
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| Record name | Pimozide | |
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| Record name | pimozide | |
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| Record name | 1-(1-(4,4-bis(4-fluorophenyl)butyl)-4-piperidinyl)-1,3-dihydro-2H-Benzimidazol-2-one | |
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| Record name | Pimozide | |
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| Record name | PIMOZIDE | |
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| Record name | Pimozide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-218 °C, 214 - 218 °C | |
| Record name | Pimozide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01100 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimozide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pimozide's Mechanism of Action in Neuronal Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimozide, a diphenylbutylpiperidine derivative, is a potent antipsychotic agent with a complex pharmacological profile. While its primary therapeutic effects are attributed to the blockade of dopamine D2 receptors, emerging evidence reveals a broader mechanism of action involving interactions with various other neurotransmitter systems and intracellular signaling cascades. This technical guide provides a comprehensive overview of this compound's mechanism of action in neuronal pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders and the development of novel therapeutics.
Core Mechanism: Dopamine Receptor Antagonism
This compound's principal mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and nigrostriatal pathways of the brain.[1][2] This antagonism is thought to underlie its efficacy in treating the positive symptoms of schizophrenia and the motor and phonic tics associated with Tourette's syndrome.[1][2] this compound exhibits a high affinity for D2 and D3 receptors, with a significantly lower affinity for D1 receptors.[3][4]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for various dopamine receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine D1 | 588 - 6600 | [3][5] |
| Dopamine D2 | 0.83 - 3.0 | [3][5] |
| Dopamine D3 | 1.4 - 2.5 | [3][5] |
| Dopamine D4 | - | - |
Signaling Pathway: Dopamine D2 Receptor Blockade
The blockade of D2 receptors by this compound inhibits the Gαi/o-coupled signaling cascade, leading to a decrease in the inhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
Caption: this compound antagonism of the D2 receptor signaling pathway.
Expanded Pharmacological Profile
Beyond its primary action on dopamine receptors, this compound interacts with a range of other neuronal targets, contributing to its overall therapeutic and side-effect profile.
Serotonin Receptor Interactions
This compound exhibits affinity for serotonin receptors, particularly the 5-HT7 receptor, where it acts as a potent antagonist.[6][7] This interaction may contribute to its effects on mood and cognition.[7][8]
Ion Channel Modulation
This compound has been shown to block several types of voltage-gated ion channels, which may contribute to both its therapeutic effects and its adverse cardiac effects.
-
Calcium Channels: this compound is a potent blocker of L-type and T-type calcium channels.[9][10] This action can reduce neuronal excitability.
-
Potassium Channels: this compound inhibits various potassium channels, including the hERG channel, which is crucial for cardiac repolarization.[11] This inhibition is the primary mechanism behind the risk of QT prolongation and arrhythmias associated with this compound use.[11][12]
-
Sodium Channels: this compound can also block voltage-gated sodium channels in a state-dependent manner.[13]
Quantitative Data: Ion Channel Inhibition
| Channel Type | IC50 | Reference(s) |
| L-type Calcium Channels | 75 ± 15 nM | [9] |
| T-type Calcium Channels (α1G) | 34.6 nM | [14] |
| T-type Calcium Channels (α1H) | 53.5 nM | [14] |
| T-type Calcium Channels (α1I) | 30.4 nM | [14] |
| hERG Potassium Channels | 18 nM | [11] |
| Voltage-gated K+ Channels (Kv) | 1.78 ± 0.17 µM | [15][16] |
Intracellular Signaling Pathways
Recent research has elucidated this compound's impact on key intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Inhibition of STAT3 and STAT5 Signaling
This compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[3][4] It reduces the phosphorylation of STAT3 at Tyr705, thereby inhibiting its activation and downstream gene transcription.[17][18][19]
Caption: this compound's inhibition of the STAT3 signaling pathway.
Modulation of the RAF/ERK Pathway
This compound has been shown to down-regulate the phosphorylation of RAF1 and ERK1/2, key components of the RAF/ERK signaling pathway, which is involved in cell proliferation and survival.[7][20][21]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
Radioligand: [³H]-Spiperone
-
Competitor: this compound
-
Non-specific binding control: Haloperidol (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, [³H]-Spiperone (at a concentration close to its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add 10 µM haloperidol.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade
This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on voltage-gated calcium channels in isolated neurons.
Materials:
-
Isolated neurons (e.g., primary hippocampal neurons or a suitable cell line)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
-
Internal solution (in mM): 120 Cs-methanesulfonate, 20 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
This compound stock solution
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
Procedure:
-
Culture neurons on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a patch pipette and fill it with internal solution.
-
Approach a neuron with the pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV).
-
Record baseline calcium currents.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record calcium currents in the presence of this compound.
-
Wash out the drug and record recovery currents.
-
Analyze the data to determine the percentage of current inhibition by this compound.
Western Blotting for STAT3 Phosphorylation
This protocol details the western blot procedure to assess the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with varying concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and the loading control.
Conclusion
This compound's mechanism of action is multifaceted, extending beyond its well-established role as a dopamine D2 receptor antagonist. Its interactions with serotonin receptors, various ion channels, and key intracellular signaling pathways like STAT3 and RAF/ERK contribute to its complex pharmacological profile. A thorough understanding of these diverse molecular targets and their downstream consequences is essential for optimizing its therapeutic use, predicting potential adverse effects, and guiding the development of next-generation antipsychotics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide provide a robust framework for further investigation into the intricate neuronal effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antipsychotic drug this compound promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (Orap) prolongs cardiac repolarization by blocking the rapid component of the delayed rectifier potassium current in native cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Differential Inhibition of T-Type Calcium Channels by Neuroleptics | Journal of Neuroscience [jneurosci.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. e-century.us [e-century.us]
- 19. Phosphorylated STAT3 (Tyr705) as a biomarker of response to this compound treatment in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The antipsychotic drug this compound promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Discovery and Synthesis of Pimozide: A Technical Guide
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of pimozide. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes.
Discovery and Development
This compound, a diphenylbutylpiperidine class antipsychotic, was discovered in 1963 at Janssen Pharmaceutica in Belgium. The research was spearheaded by the prolific Dr. Paul Janssen, whose systematic approach to drug discovery led to the development of numerous groundbreaking medications, including the antipsychotic haloperidol and the potent analgesic fentanyl. The discovery of this compound was part of a broader effort to develop neuroleptic agents with improved efficacy and side-effect profiles. Initially investigated for the treatment of schizophrenia, this compound was later approved by the U.S. Food and Drug Administration (FDA) in 1985 as an orphan drug for the treatment of Tourette's syndrome.
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. A modern, efficient method utilizes glycerol formal as a solvent, offering advantages over classical methods, including higher yields, shorter reaction times, and simpler product purification. The core reaction involves the coupling of 4-(2-oxo-1-benzimidazolinyl)-piperidine with 1-chloro-4,4-di-(4-fluorophenyl)butane.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a high-yield synthesis method.
-
Reaction Setup: In a suitable reaction vessel, combine 4-(2-oxo-1-benzimidazolinyl)-piperidine (1.0 eq), sodium carbonate (1.1 eq), and a catalytic amount of potassium iodide.
-
Solvent Addition: Add glycerol formal as the reaction solvent (e.g., 3-5 mL per gram of the piperidine reactant).
-
Reactant Addition: Add 1-chloro-4,4-di-(4-fluorophenyl)butane (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at a temperature between 80-95°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 7 hours.
-
Work-up: Upon completion, add water to the reaction mixture and stir.
-
Isolation: Filter the resulting precipitate under vacuum and wash the solid with water.
-
Drying: Dry the isolated solid at 40°C under reduced pressure to yield this compound as a white solid.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the potent and selective antagonism of dopamine D2 receptors in the central nervous system. It also exhibits high affinity for D3 and D4 dopamine receptors. This blockade of dopaminergic neurotransmission is believed to be the basis for its therapeutic effects in schizophrenia and Tourette's syndrome.
Dopamine D2-like receptors (D2, D3, D4) are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by dopamine normally inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this inhibition, thereby modulating downstream signaling cascades.
Recent studies have indicated that this compound may also influence other signaling pathways, including the STAT3, STAT5, and RAF/ERK pathways, which could contribute to its broader pharmacological profile and potential applications in oncology.
Quantitative Pharmacological Data
Receptor Binding Affinities
The binding affinity of this compound for various neurotransmitter receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine D2 | 1.4 - 3.0 | |
| Dopamine D3 | 0.83 | |
| α1-Adrenoceptor | 39 | |
| 5-HT1A | 310 | |
| Dopamine D1 | 588 - 6600 |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound determines its absorption, distribution, metabolism, and excretion in the body.
| Parameter | Value | Reference(s) |
| Bioavailability | 40 - 50% | |
| Peak Plasma Time | 6 - 8 hours | |
| Elimination Half-life | ~55 hours (adults) | |
| Metabolism | Hepatic, primarily via CYP3A4, CYP1A2, and CYP2D6 | |
| Excretion | Primarily renal |
Key Experimental Methodologies
Competitive Radioligand Binding Assay
This assay is a fundamental technique used to determine the binding affinity (Ki) of a test compound (like this compound) for a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay for D2 Receptors
This protocol provides a general framework for determining the affinity of a compound for the dopamine D2 receptor.
-
Membrane Preparation: Prepare a crude membrane fraction containing dopamine D2 receptors from a suitable source (e.g., CHO or HEK293 cells expressing the human D2 receptor, or rat striatal tissue). Homogenize the source material in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
Test compound (this compound) at various concentrations.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
The receptor membrane preparation to initiate the binding reaction.
-
For determining non-specific binding, use a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) instead of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
The Pharmacological Profile of Pimozide: A Technical Guide for Researchers
An in-depth examination of the receptor binding affinities, signaling pathways, and experimental methodologies associated with the diphenylbutylpiperidine antipsychotic, Pimozide.
Introduction
This compound is a first-generation antipsychotic of the diphenylbutylpiperidine class, historically utilized in the management of schizophrenia and Tourette's syndrome.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of central dopamine D2 receptors. However, a comprehensive understanding of its pharmacological profile reveals a more complex interaction with a variety of neurotransmitter receptors and ion channels. This technical guide provides a detailed overview of the receptor binding affinity of this compound, elucidates its impact on key signaling pathways, and outlines the experimental protocols used to characterize these interactions, aimed at researchers, scientists, and drug development professionals.
Receptor Binding Affinity of this compound
The pharmacological activity of this compound is defined by its binding affinity to a range of neuroreceptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. This compound exhibits a high affinity for dopamine D2 and D3 receptors, which is central to its antipsychotic effects.[1] It also interacts with various other receptors, contributing to its broader pharmacological profile and potential side effects.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 588 - 6600[2][3] |
| D2 | 1.4 - 3.0[2][3] | |
| D3 | 0.83 - 2.5[2][3] | |
| D4 | 1.8[4] | |
| Serotonin | 5-HT1A | 310[2] |
| 5-HT2A | 48.4[4] | |
| 5-HT2C | - | |
| 5-HT7 | 0.5 | |
| Adrenergic | α1 | 39[2] |
| Sigma | σ1 | - |
| σ2 | - | |
| Ion Channels | L-type Calcium Channel | IC50: 75[5] |
| T-type Calcium Channel | - | |
| hERG K+ Channel | IC50: 18[6] |
Note: Ki values are compiled from various sources and experimental conditions, which may lead to variations. The absence of a value (-) indicates that reliable data was not found in the conducted search.
Signaling Pathways Modulated by this compound
This compound's antagonism of dopamine and serotonin receptors disrupts their downstream signaling cascades. Furthermore, its interaction with other targets, such as sigma receptors and calcium channels, initiates or inhibits distinct intracellular events.
Dopamine D2 Receptor Signaling Pathway
The primary mechanism of action for this compound's antipsychotic effects is the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.[7] Antagonism of this receptor by this compound prevents the inhibition of adenylyl cyclase, thereby affecting cyclic AMP (cAMP) levels and downstream signaling through Protein Kinase A (PKA).
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antipsychotic this compound is a potent Ca2+ channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
Pimozide's Interaction with Dopamine D2 and D3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimozide is a first-generation antipsychotic of the diphenylbutylpiperidine class, primarily recognized for its therapeutic efficacy in Tourette's syndrome and schizophrenia.[1][2] Its mechanism of action is centered on the antagonism of dopamine receptors, with a notable affinity for the D2 and D3 subtypes.[1][3] This technical guide provides an in-depth examination of this compound's pharmacological effects on dopamine D2 and D3 receptors, presenting quantitative binding data, detailed experimental methodologies for assessing its activity, and visualizations of the core signaling pathways involved.
Binding Affinity Profile of this compound
This compound's therapeutic action is intrinsically linked to its ability to bind to and block dopamine receptors. The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the receptors at equilibrium in a competition assay. A lower Ki value signifies a higher binding affinity.
This compound demonstrates a high affinity for both D2 and D3 dopamine receptors, with a preferential affinity for the D3 subtype.[4][5] This contrasts with its significantly lower affinity for the D1 receptor subtype, highlighting its selectivity for the D2-like family of receptors.
Data Presentation: this compound Binding Affinities (Ki)
| Receptor Subtype | Reported Kᵢ (nM) |
| Dopamine D3 | 0.2 - 0.83[4][5] |
| Dopamine D2 | 2.4 - 3.0[4][5] |
| Dopamine D1 | 6600[4] |
This data indicates that this compound has an approximately 3- to 15-fold higher affinity for the D3 receptor compared to the D2 receptor.
Functional Activity and Signaling Pathways
This compound functions as a dopamine receptor antagonist, meaning it binds to the receptor but does not activate it, thereby blocking the downstream signaling initiated by the endogenous ligand, dopamine.[1][6]
G-Protein Dependent Signaling
Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o).[7][8] The canonical signaling pathway for these receptors involves the following steps:
-
Agonist Binding: Dopamine binds to the D2/D3 receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gαi/o protein by promoting the exchange of GDP for GTP.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), modulating various cellular functions.
This compound, as an antagonist, binds to the D2/D3 receptor and prevents dopamine from initiating this cascade, thus maintaining basal levels of cAMP.
D2/D3 Receptor G-Protein Signaling Pathway.
β-Arrestin Recruitment
Beyond G-protein signaling, GPCRs can also signal through a pathway involving β-arrestin proteins.[9] Upon agonist-induced receptor activation and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[9] This recruitment leads to receptor desensitization, internalization, and can initiate a separate wave of G-protein independent signaling.
Studies have shown that typical antipsychotics, a class to which this compound belongs, are generally incapable of stimulating β-arrestin2 recruitment to the D2 receptor.[10] Instead, as antagonists, they block the dopamine-induced recruitment of β-arrestin2.[10]
Agonist-Induced β-Arrestin Recruitment Pathway.
Experimental Protocols
The characterization of this compound's interaction with D2 and D3 receptors relies on specific in vitro assays. The following sections detail the methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of this compound for D2 and D3 receptors.
Materials:
-
Membrane Preparation: Crude membrane fractions from cells stably expressing human D2 or D3 receptors.[11]
-
Radioligand: A high-affinity radioligand for D2/D3 receptors, such as [³H]-Spiperone.[12]
-
Test Compound: this compound.
-
Non-specific Ligand: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol or (+)-butaclamol) to determine non-specific binding.[11][12]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[11]
-
Equipment: 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), filtration apparatus, liquid scintillation counter.[11]
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of this compound.
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of the non-specific ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a Competitive Radioligand Binding Assay.
Functional Antagonist Assay (cAMP Measurement)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of D2/D3 receptor activation.
Objective: To determine the functional potency (IC50) of this compound in blocking dopamine-induced cAMP inhibition.
Materials:
-
Cells: A cell line (e.g., HEK293 or CHO) stably expressing the human D2 or D3 receptor.[13]
-
Agonist: Dopamine or a selective D2/D3 agonist like quinpirole.[14]
-
Test Compound: this compound.
-
cAMP Stimulator: Forskolin (to stimulate basal cAMP levels, making the inhibition easier to measure).
-
cAMP Detection Kit: A commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.[14]
-
Equipment: Cell culture supplies, multi-well plate reader compatible with the detection kit.
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add varying concentrations of this compound. Incubate for a pre-determined time (e.g., 20-30 minutes) to allow the antagonist to bind to the receptors.[14]
-
Agonist Stimulation: Add a fixed concentration of the dopamine agonist (typically at its EC80, the concentration that gives 80% of its maximal effect) to all wells, along with forskolin.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for the modulation of intracellular cAMP levels.[14]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels (or the signal from the detection kit) against the logarithm of the this compound concentration.
-
The curve will show that as the this compound concentration increases, it reverses the agonist's inhibitory effect, causing cAMP levels to rise back towards the level seen with forskolin alone.
-
Calculate the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist's effect.
-
β-Arrestin Recruitment Assay
This assay determines whether a compound can induce or block the recruitment of β-arrestin to the receptor. A common method is a split-luciferase complementation assay.
Objective: To demonstrate that this compound acts as an antagonist by blocking dopamine-induced β-arrestin2 recruitment.
Materials:
-
Cell Line: A cell line (e.g., HEK293T) engineered to stably express two fusion proteins:
-
Agonist: Dopamine or quinpirole.
-
Test Compound: this compound.
-
Luciferase Substrate: The appropriate substrate for the luciferase enzyme being used.
-
Equipment: White, opaque 96- or 384-well plates, luminometer.
Procedure:
-
Cell Seeding: Plate the engineered cells in white, opaque multi-well plates.
-
Assay Mode (Antagonist):
-
Incubation: Incubate for a period that allows for maximal recruitment (determined from kinetic studies, e.g., 10-30 minutes).
-
Detection: Add the luciferase substrate to the wells and immediately measure the luminescence using a luminometer. When the agonist brings the receptor and β-arrestin into proximity, the luciferase fragments complement, forming a functional enzyme that generates a light signal in the presence of the substrate.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Demonstrate that this compound dose-dependently inhibits the dopamine-induced luminescence signal.
-
Calculate the IC50 for the inhibition of β-arrestin recruitment.
-
Conclusion
This compound is a potent antagonist of dopamine D2 and D3 receptors, exhibiting a higher binding affinity for the D3 subtype. Its primary mechanism of action involves the blockade of the canonical Gαi/o-protein-coupled signaling pathway, thereby preventing the dopamine-induced inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP. Furthermore, this compound acts as an antagonist in the β-arrestin pathway, blocking agonist-induced recruitment. The quantitative data from binding assays and the functional characterization from cAMP and β-arrestin assays provide a comprehensive pharmacological profile that underpins its clinical utility in disorders characterized by dopaminergic hyperactivity. This detailed understanding is crucial for the rational design and development of future therapeutics targeting the dopaminergic system.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound (Orap): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. mdpi.com [mdpi.com]
- 10. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Pimozide's In Vitro Activity Against Cancer Cell Lines: A Technical Guide
Introduction
Pimozide, a diphenylbutylpiperidine class antipsychotic drug, has traditionally been used for the management of schizophrenia and other psychotic disorders.[1] In recent years, drug repurposing efforts have identified this compound as a promising candidate for cancer therapy.[2] A growing body of preclinical research has demonstrated its cytotoxic and anti-proliferative effects across a diverse range of cancer cell lines. These studies highlight this compound's ability to modulate critical signaling pathways involved in cell growth, survival, and metastasis. This technical guide provides a comprehensive overview of the in vitro studies on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular mechanisms and experimental workflows involved.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified in numerous studies. The following tables summarize its half-maximal inhibitory concentrations (IC50), effects on apoptosis and the cell cycle, and its molecular impact on key cancer-related proteins.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Citation |
| Brain Cancer | U-87MG | 12 - 16 | 48 | [3] |
| Brain Cancer | Daoy | 12 - 16 | 48 | [3] |
| Brain Cancer | GBM 28 | 12 - 16 | 48 | [3] |
| Brain Cancer | U-251MG | 12 - 16 | 48 | [3] |
| Breast Cancer | MDA-MB-231 | ~17.5 (standalone) | Not Specified | [4] |
| Breast Cancer | MDA-MB-231 | 3.35 (in ESP combo) | Not Specified | [4] |
| Breast Cancer | MCF-7 | ~16.54 (standalone) | Not Specified | [4] |
| Breast Cancer | MCF-7 | 0.57 (in ESP combo) | Not Specified | [4] |
| Lung Cancer | A549 | ~12 (as PMZ-NLC) | 72 | [4][5] |
| Colon Cancer | DLD-1 | 5 - 8 (migration IC50) | Not Specified | [6] |
| Pancreatic Cancer | AsPC-1 | 5 - 8 (migration IC50) | Not Specified | [6] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cancer Type | Cell Line(s) | This compound Conc. (µM) | Effect | Citation |
| Breast & Lung | MDA-MB-231, A549 | Not Specified | Increase in sub-G1 cell population | [1][5] |
| Osteosarcoma | KHOS/NP, SJSA-1 | 20 | Increased SubG0/G1 arrest at 24 and 48h | [7] |
| Brain Cancer | U-87MG, U-251MG, Daoy, GBM 28 | 5, 10, 15, 20 | Concentration-dependent increase in apoptosis | [3] |
| Breast Cancer | MCF-7, MDA-MB-231 | 4, 8 | Concentration-dependent increase in apoptotic cells | [8] |
| Osteosarcoma | KHOS/NP, SJSA-1 | 10, 20 | Significant increase in caspase-3/7 activity | [7] |
Table 3: Molecular Effects of this compound Treatment
| Cancer Type | Cell Line(s) | Effect | Target Molecule/Pathway | Citation |
| Brain Cancer | U-87MG, Daoy, etc. | ↓ Phosphorylation | STAT3 (Tyr705), Src (Tyr416) | [3] |
| Brain Cancer | U-87MG, Daoy, etc. | ↓ Expression | c-Myc, Mcl-1, Bcl-2 | [3] |
| Brain Cancer | U-87MG, Daoy, etc. | ↑ Expression | LC3B, Beclin-1, ATG5 (Autophagy) | [3] |
| Brain Cancer | U-87MG, Daoy, etc. | ↑ Cleavage | Caspase 3, PARP | [3] |
| Breast Cancer | MDA-MB-231 | ↓ Expression (mRNA & Protein) | Ran, AKT | [1][5] |
| Breast Cancer | MDA-MB-231 | ↓ Phosphorylation | VEGFR2 | [1] |
| Breast Cancer | MCF-7, MDA-MB-231 | ↓ Phosphorylation | RAF1, ERK 1/2 | [8] |
| Breast Cancer | MCF-7, MDA-MB-231 | ↓ Expression | Bcl-2, Bcl-xl | [8] |
| Breast Cancer | MCF-7, MDA-MB-231 | ↑ Expression | Bax | [8] |
| Breast Cancer | MCF-7, MDA-MB-231 | ↑ Cleavage | Caspase-9 | [8] |
| Osteosarcoma | KHOS/NP, SJSA-1 | ↓ Expression | Cyclin D1, CDK2, Bcl2, Bcl-XL | [7] |
| Osteosarcoma | KHOS/NP, SJSA-1 | ↓ Phosphorylation | RB | [7] |
| Osteosarcoma | KHOS/NP, SJSA-1 | ↑ Expression | Bax | [7] |
| Breast Cancer | Not Specified | ↑ Expression | p53 | [9][10] |
| Breast Cancer | Not Specified | ↓ Expression | PKM2 | [9][10] |
| Breast Cancer | Not Specified | ↓ Signaling | PI3K/Akt/MDM2 | [9][10] |
| Prostate Cancer | PC3, DU145 | ↑ Generation | Reactive Oxygen Species (ROS) | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by interfering with several crucial signaling cascades.
STAT3 Signaling Pathway
In brain tumor cells, this compound suppresses the phosphorylation of STAT3 at Tyr705.[3] This inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, ultimately promoting autophagy-mediated apoptosis.[3]
Caption: this compound inhibits STAT3 phosphorylation, promoting autophagy-mediated apoptosis.
RAF/ERK Signaling Pathway
In breast cancer cells, this compound has been shown to bind to RAF1, inhibiting its phosphorylation.[8][11] This action blocks the downstream phosphorylation of ERK1/2, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent caspase activation.[8]
Caption: this compound blocks the RAF/ERK pathway to induce apoptosis in breast cancer.
PI3K/Akt/p53 Pathway and Warburg Effect
This compound can inhibit the PI3K/Akt/MDM2 signaling pathway in breast cancer cells.[9][10] This inhibition leads to an increase in p53 expression. Elevated p53, in turn, downregulates Pyruvate Kinase M2 (PKM2), a key enzyme in aerobic glycolysis (the Warburg effect), thereby suppressing cancer cell proliferation.[9][10]
Caption: this compound inhibits the Warburg effect via the PI3K/Akt/p53/PKM2 axis.
ROS Generation Pathway
In prostate cancer cells, this compound treatment leads to a significant increase in the generation of Reactive Oxygen Species (ROS).[2] This induced oxidative stress overcomes the cell's antioxidant capacity, leading to the inhibition of cell proliferation, migration, and colony formation.[2]
Caption: this compound induces ROS-mediated inhibition of prostate cancer cell growth.
Experimental Protocols & Workflows
The following are generalized protocols for key in vitro experiments used to characterize the anti-cancer effects of this compound, based on methodologies described in the cited literature.
Cell Viability Assay (SRB or WST-1)
This assay measures the growth-suppressive effects of this compound and is used to determine IC50 values.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U-87MG, DLD-1) in 96-well plates at a specific density (e.g., 8,000 cells/well) and incubate for 24 hours.[3][6]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 to 40 µM) or DMSO as a control.[6]
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[3]
-
Staining/Measurement:
-
Analysis: Calculate cell viability as a percentage relative to the control and plot dose-response curves to determine the IC50.
-
Caption: Workflow for determining cell viability and IC50 using SRB or WST-1 assays.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis after this compound treatment.
-
Methodology:
-
Cell Seeding: Plate approximately 0.2 x 10^6 cells (e.g., Daoy, U-251 MG) in 6-well plates.[3]
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 5, 10, 15, 20 µM) for 48 hours.[3]
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]
-
Caption: Workflow for quantifying apoptosis via Annexin V/PI flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins within key signaling pathways.
-
Methodology:
-
Treatment & Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, cleaved PARP, LC3B) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.[3]
-
Caption: Standard workflow for Western Blot analysis of protein expression.
Conclusion
In vitro studies have robustly demonstrated that this compound possesses significant anti-cancer properties against a variety of cancer cell lines, including those from brain, breast, lung, and prostate tumors. Its mechanisms of action are multifaceted, involving the inhibition of key oncogenic signaling pathways such as STAT3 and RAF/ERK, modulation of cellular metabolism, and induction of oxidative stress. This compound effectively induces apoptosis and cell cycle arrest while inhibiting proliferation and migration. The comprehensive data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound as a repurposed therapeutic agent for cancer treatment.
References
- 1. The anti-psychotic drug this compound is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits the Human Prostate Cancer Cells Through the Generation of Reactive Oxygen Species [frontiersin.org]
- 3. This compound Suppresses the Growth of Brain Tumors by Targeting STAT3-Mediated Autophagy | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses cancer cell migration and tumor metastasis through binding to ARPC2, a subunit of the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the growth of breast cancer cells by alleviating the Warburg effect through the P53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antipsychotic drug this compound promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Pimozide: A Technical Guide for Studying Dopamine Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimozide is a diphenylbutylpiperidine derivative that has long been utilized as an antipsychotic medication, primarily for the management of schizophrenia and Tourette's syndrome.[1][2][3][4] Its well-characterized antagonism of dopamine receptors, particularly the D2 subtype, makes it a valuable tool compound for researchers investigating the intricacies of dopamine signaling pathways.[3][4][5] This technical guide provides an in-depth overview of this compound's pharmacological profile, detailed experimental protocols for its use in studying dopamine function, and a summary of key quantitative data to aid in experimental design and interpretation.
Mechanism of Action
This compound's primary mechanism of action is the blockade of dopamine receptors in the central nervous system.[3][4] It exhibits a high affinity for D2-like dopamine receptors (D2, D3, and D4) and a considerably lower affinity for D1-like receptors.[5] By competitively inhibiting the binding of dopamine to these receptors, this compound effectively dampens downstream signaling cascades. This antagonistic action is believed to underlie its therapeutic effects in conditions characterized by dopamine hyperactivity.[4] Beyond its dopaminergic activity, this compound also displays affinity for other neurotransmitter receptors, which should be considered when interpreting experimental results.[5]
Quantitative Data: Binding Affinities and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound for various neurotransmitter receptors. This data is crucial for understanding its selectivity and for determining appropriate concentrations for in vitro and in vivo studies.
Table 1: this compound Binding Affinities (Ki) in nM
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | >1000 |
| Dopamine D2 | 0.25 - 1.2 |
| Dopamine D3 | 0.26 - 1.8 |
| Dopamine D4 | 0.5 - 2.1 |
| Serotonin 5-HT1A | 140 |
| Serotonin 5-HT2A | 14 |
| Serotonin 5-HT7 | 0.5 |
| Adrenergic α1 | 2.0 |
| Histamine H1 | 30 |
Table 2: this compound Functional Potency (IC50) in nM
| Assay | Receptor | Cell Line | IC50 (nM) |
| cAMP Inhibition | Dopamine D2 | CHO | 1.5 |
| β-Arrestin Recruitment | Dopamine D2 | HEK293 | 5.2 |
| Calcium Mobilization | Dopamine D2 (Gq-coupled) | HEK293 | 8.7 |
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi-coupled signaling pathway of the dopamine D2 receptor and the inhibitory effect of this compound.
References
Pimozide Repurposing: A Technical Guide to Early-Stage Research in Non-Psychiatric Conditions
Abstract: Pimozide, a diphenylbutylpiperidine antipsychotic, has been a subject of extensive research for its potential application beyond psychiatry. This document provides an in-depth technical overview of the early-stage, preclinical research into repurposing this compound for various non-psychiatric conditions, with a primary focus on oncology, infectious diseases, and neurodegenerative disorders. We consolidate quantitative efficacy data, detail key experimental methodologies, and visualize the complex signaling pathways implicated in its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.
Introduction to this compound and Drug Repurposing
Overview of this compound
This compound is an FDA-approved typical antipsychotic medication developed in 1963, primarily used for the management of Tourette syndrome and treatment-resistant tics.[1][2] It belongs to the diphenylbutylpiperidine class of drugs and functions primarily as a high-potency dopamine D2 receptor antagonist.[2][3] Its well-documented pharmacological profile and long history of clinical use make it a compelling candidate for drug repurposing.
The Rationale for Drug Repurposing
Drug repurposing, or repositioning, is a strategy for identifying new uses for approved or investigational drugs that are outside the scope of the original medical indication. This approach offers several advantages over traditional drug development, including established safety and pharmacokinetic profiles, which can significantly reduce development timelines and costs. Epidemiological studies suggesting a lower incidence of some cancers in patients treated with antipsychotics have further fueled interest in exploring the non-psychiatric applications of drugs like this compound.[4]
Application in Oncology
This compound has demonstrated significant anti-cancer effects across a wide range of malignancies by modulating critical cellular pathways involved in proliferation, survival, and metastasis.[5]
Preclinical Efficacy Across Cancer Types
-
Brain Tumors: this compound significantly reduces the proliferation of various brain cancer cell lines, including U-87MG, Daoy, GBM 28, and U-251MG, by inducing apoptosis.[6] In animal models, oral administration of this compound suppressed the growth of intracranially implanted U-87MG tumors by 45% in athymic nude mice.[6]
-
Breast Cancer: It inhibits the proliferation of breast cancer cells (MDA-MB-231 and MCF-7) in a dose- and time-dependent manner, promotes apoptosis, and reduces lung metastases in xenograft models.[7][8] The anti-tumor effect is linked to the inhibition of signaling pathways like RAF/ERK and AKT.[4][9]
-
Hepatocellular Carcinoma (HCC): this compound has been shown to inhibit cell proliferation, colony formation, and migration in HCC cells by disrupting the Wnt/β-catenin signaling pathway and suppressing STAT3 activation.[5][7][10]
-
Other Cancers: Anti-cancer activity has also been noted in lung cancer (A549), head and neck squamous cell carcinoma (HNSCC), and adult T-cell leukemia (ATL).[7][11][12]
Quantitative Efficacy Data in Oncology
| Cancer Type | Cell Line(s) | Efficacy Metric | Value (µM) | Citation(s) |
| Brain Cancer | U-87MG, Daoy, GBM 28, U-251MG | IC50 (48h) | 12 - 16 | [6] |
| Breast Cancer | MDA-MB-231, MCF-7 | Not specified | Not specified | [7][9] |
| Lung Cancer | A549 | Not specified | Not specified | [7] |
| Hepatocellular Carcinoma | Sk-Hep1, Huh7, HepG2 | Not specified | Not specified | [10] |
Key Mechanisms of Action in Cancer
This compound suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705.[6] This inhibition prevents its dimerization, nuclear translocation, and subsequent transcription of downstream anti-apoptotic genes like c-Myc, Mcl-1, and Bcl-2.[6] This mechanism is central to its effects in brain, liver, and prostate cancers.[4][13]
In brain cancer cells, this compound-mediated STAT3 inhibition leads to an increase in autophagy, evidenced by the upregulation of markers like LC3B, Beclin-1, and ATG5.[6] This induced autophagy, in turn, promotes apoptosis.[6] Blocking autophagy with inhibitors like 3-methyladenine or LC3B siRNA significantly reduces the apoptosis-inducing effects of this compound, confirming that it triggers autophagy-mediated apoptosis.[6] In breast cancer, this compound also enhances autophagy, which contributes to its apoptotic effects.[9][14]
References
- 1. als.org [als.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. The anti-psychotic drug this compound is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. The antipsychotic drug this compound promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Drug Repurposing Screen Identifies this compound as a ROS-Inducing Therapy With Anti-Tumor Efficacy in HNSCC PDX Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antipsychotic drug this compound is effective against human T-cell leukemia virus type 1-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 14. The antipsychotic drug this compound promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Targeted Antipsychotic: A Technical History of Pimozide's Development
For Immediate Release
This whitepaper provides an in-depth technical guide to the historical development of pimozide, a first-generation antipsychotic of the diphenylbutylpiperidine class. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key preclinical and clinical milestones that defined its trajectory from synthesis to clinical application.
Introduction: The Quest for a Long-Acting, Specific Antipsychotic
This compound (Orap®) was discovered in 1963 by the research team at Janssen Pharmaceutica, led by the renowned Dr. Paul Janssen.[1][2] The development of this compound was a direct result of a systematic exploration of the structure-activity relationships of a series of diphenylbutylpiperidines, building upon the earlier success of the butyrophenone antipsychotic, haloperidol.[2][3] The primary goal was to synthesize a potent, orally active, and long-acting antipsychotic with a more specific dopamine-blocking profile and fewer sedative and autonomic side effects compared to the phenothiazines like chlorpromazine.[4][5]
Preclinical Development: Elucidating a Potent and Selective Mechanism of Action
The preclinical evaluation of this compound established its potent antagonism of dopamine receptors, which was hypothesized to be the core mechanism of antipsychotic action.
Receptor Binding Affinity
Early radioligand binding assays were crucial in characterizing the pharmacological profile of this compound. These studies demonstrated a high affinity for dopamine D2-like receptors and a comparatively lower affinity for other neurotransmitter receptors, explaining its relatively low incidence of sedative and cardiovascular side effects.
Experimental Protocol: Dopamine D2 Receptor Binding Assay (Illustrative)
A common method used during this era for determining dopamine D2 receptor affinity involved competitive binding assays with a radiolabeled antagonist, such as [3H]spiperone, in rat striatal membrane preparations.
-
Tissue Preparation: The corpus striatum from rats was dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate was then centrifuged, and the resulting pellet containing the cell membranes was washed and resuspended.
-
Binding Assay: The membrane preparation was incubated with a fixed concentration of [3H]spiperone and varying concentrations of this compound.
-
Separation and Counting: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound [3H]spiperone, was then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [3H]spiperone (IC50) was determined. The Ki (inhibition constant) was then calculated using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor. Non-specific binding was typically determined in the presence of a high concentration of an unlabeled dopamine antagonist like (+)-butaclamol.[6]
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | ~588 - 6600 |
| Dopamine D2 | ~1.4 - 3.0 |
| Dopamine D3 | ~0.2 - 2.5 |
| Serotonin 5-HT1A | ~310 |
| α1-Adrenergic | ~39 |
Data compiled from multiple sources.
In Vivo Pharmacological Activity
Animal models were instrumental in assessing the antipsychotic potential and extrapyramidal side effect liability of this compound.
Experimental Protocol: Catalepsy Test in Rats (Illustrative)
This test was used to predict the likelihood of extrapyramidal side effects, a common feature of typical antipsychotics.
-
Procedure: Rats were administered this compound or a vehicle control. At specified time points after administration, the rat's forepaws were gently placed on a horizontal bar raised a few inches from the surface.
-
Measurement: The time it took for the rat to remove its paws from the bar (descent latency) was recorded. A longer latency was indicative of catalepsy.
Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats (Illustrative)
The CAR test was a widely used model to predict antipsychotic efficacy.
-
Apparatus: A shuttle box with two compartments separated by a partition. The floor of the box could deliver a mild electric shock.
-
Procedure: A conditioned stimulus (CS), such as a light or tone, was presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The rat could learn to avoid the shock by moving to the other compartment during the CS presentation (an avoidance response).
-
Effect of this compound: this compound was shown to inhibit the avoidance response at doses that did not impair the rat's ability to escape the shock once it was delivered, suggesting a specific effect on the conditioned behavior rather than a general motor deficit.[7]
Table 2: Preclinical In Vivo Data for this compound in Rats
| Test | Endpoint | ED50 (mg/kg) |
| Catalepsy | Induction of catalepsy | 0.2 - 0.22 |
| Conditioned Avoidance Response (Jumping Box) | Inhibition of avoidance | 0.09 - 0.11 |
Mechanism of Action: D2 Receptor Blockade and Downstream Signaling
This compound exerts its primary therapeutic effects through the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. The binding of dopamine to D2 receptors, which are G protein-coupled receptors (GPCRs) linked to Gαi/o proteins, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP) and reduced activity of protein kinase A (PKA). By blocking this receptor, this compound prevents the inhibitory effect of dopamine on this signaling cascade.
Caption: Dopamine D2 Receptor Signaling Pathway Blockade by this compound.
Clinical Development: From Schizophrenia to Tourette Syndrome
This compound underwent extensive clinical evaluation, initially for the treatment of schizophrenia and later for Tourette syndrome, where it found a specific and enduring niche.
Early Clinical Trials in Schizophrenia
Initial clinical trials in the late 1960s and early 1970s compared this compound to existing antipsychotics like chlorpromazine and fluphenazine.[2][8] These studies generally found this compound to have comparable efficacy in managing the positive symptoms of schizophrenia, with a potentially better side-effect profile, particularly with regard to sedation.[2]
Experimental Protocol: Double-Blind, Controlled Trial in Chronic Schizophrenia (Illustrative)
-
Study Design: A double-blind, randomized, controlled trial comparing this compound with a standard antipsychotic (e.g., chlorpromazine) over several weeks or months.
-
Patient Population: Patients with a confirmed diagnosis of chronic schizophrenia.
-
Dosage: this compound was often administered as a single daily dose, a key advantage aimed at improving patient compliance. Doses were typically titrated based on clinical response and tolerability.
-
Outcome Measures: Clinical improvement was assessed using standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS).[9][10]
The Brief Psychiatric Rating Scale (BPRS) is an 18-item scale used by clinicians to measure the severity of a range of psychiatric symptoms. Each item is rated on a 7-point Likert scale, from "not present" to "extremely severe". The scale assesses dimensions such as thought disturbance, withdrawal/retardation, anxiety/depression, and hostility/suspiciousness.[9][10][11]
Pivotal Trials in Tourette Syndrome
This compound proved to be particularly effective in the management of motor and phonic tics in patients with Tourette syndrome.[12][13] This led to its approval for this indication and its establishment as a key therapeutic option for severe cases.
Experimental Protocol: Double-Blind, Placebo-Controlled Crossover Trial in Tourette Syndrome (Illustrative)
-
Study Design: A double-blind, placebo-controlled crossover study where patients would receive both this compound and placebo for a defined period, with a washout period in between.
-
Patient Population: Children and adults with a diagnosis of Tourette syndrome with significant tic-related impairment.
-
Outcome Measures: The primary outcome was the change in tic severity, as measured by scales like the Tourette Syndrome Global Scale (TSGS).[14]
The Tourette Syndrome Global Scale (TSGS) is a clinician-rated scale that assesses the number, frequency, intensity, complexity, and interference of both motor and phonic tics. It provides separate scores for motor and phonic tics, which are then combined for a total tic score.
Conclusion: A Legacy of Targeted Dopamine Blockade
The development of this compound represents a significant step in the evolution of antipsychotic pharmacotherapy. It emerged from a rational drug design approach aimed at improving upon first-generation agents by offering a more specific dopamine D2 receptor antagonist with a longer duration of action and a different side-effect profile. While its use in schizophrenia has been largely superseded by newer atypical antipsychotics, this compound remains an important treatment option for severe Tourette syndrome. The historical journey of this compound's development underscores the critical interplay of medicinal chemistry, preclinical pharmacology, and rigorous clinical evaluation in the creation of targeted therapies for complex neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Forty years of antipsychotic Drug research--from haloperidol to paliperidone--with Dr. Paul Janssen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine. | Semantic Scholar [semanticscholar.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Treating Delusional Disorder with Antipsychotics | Encyclopedia MDPI [encyclopedia.pub]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of conditioned suppression to evaluate the nature of neuroleptic-induced avoidance deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity in chronic schizophrenic patients: comparison of this compound with fluphenazine in a double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
- 10. smchealth.org [smchealth.org]
- 11. Brief Psychiatric Rating Scale (BPRS) [reference.medscape.com]
- 12. This compound for tics in Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for tics in Tourette's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relative efficacy of haloperidol and this compound in children and adolescents with Tourette's disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pimozide: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimozide is a diphenylbutylpiperidine derivative that primarily functions as a dopamine receptor antagonist with high affinity for the D2, D3, and D4 receptors.[1] It is clinically used as an antipsychotic medication. In recent years, preclinical in vivo studies have expanded to investigate its potential as an anti-cancer agent, particularly through its inhibitory effects on the STAT3 signaling pathway. This document provides detailed application notes and experimental protocols for in vivo studies using this compound in both neuroscience and oncology research settings.
Data Presentation
Table 1: Quantitative Data from In Vivo Anti-Cancer Studies in Mouse Xenograft Models
| Animal Model | Cancer Cell Line | This compound Dose & Regimen | Administration Route | Tumor Volume Reduction | Reference |
| Athymic Nude Mice | U-87 MG (Glioblastoma) | 25 mg/kg, daily | Oral Gavage | 45% reduction in tumor growth | [2][3] |
| SCID Mice | MDA-MB-231 (Breast Cancer) | 20 mg/kg, 5 days/week | Intraperitoneal (i.p.) | 60-65% reduction in tumor volume | [4] |
| C57BL/6 Mice | B16 (Melanoma) | 0.2 mg/kg (co-administered with L-methyl-tryptophan) | Not Specified | Enhanced suppression of tumor cell proliferation compared to this compound alone. | [5] |
Table 2: Quantitative Data from In Vivo Behavioral Studies in Rats
| Behavioral Test | This compound Dose | Administration Route | Key Findings | Reference |
| Open-Field Test | Not specified | Not specified | Lower locomotor activity compared to controls. | [6] |
| Discriminated Lever Release | 0.12, 0.25, and 0.50 mg/kg | Not specified | Dose-dependent decrease in total and reinforced responses. | [7] |
| Spontaneous Locomotor Activity | Not specified | Not specified | Graded decreases in spontaneous locomotor activity. | [1] |
| Simultaneous Discrimination Task | 0.05, 0.10, 0.30, and 0.60 mg/kg | Not specified | No disruption of well-established discrimination behavior. | [8] |
| Conditioned Taste Aversion | 1.0 mg/kg | Not specified | Significant unconditioned reduction in fluid intake. | [9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution.
-
-
Vehicle Mixture Preparation:
-
In a separate sterile tube, prepare a vehicle mixture of DMSO and Tween 80. A common ratio is 1:1 (v/v). For example, mix 50 µl of DMSO with 50 µl of Tween 80.
-
-
Final Dosing Solution Preparation:
-
Add the this compound stock solution to the vehicle mixture and vortex thoroughly.
-
Slowly add sterile saline to the this compound-vehicle mixture while vortexing to achieve the final desired concentration. Ensure the final concentration of DMSO is kept to a minimum (ideally below 10% v/v) to avoid toxicity.[10]
-
In Vivo Anti-Cancer Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Experimental Workflow:
Caption: Workflow for an in vivo anti-cancer xenograft study.
Procedure:
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., MDA-MB-231) under standard conditions. Harvest and resuspend the cells in a suitable medium. Subcutaneously inject the cancer cells into the flank of immunocompromised mice (e.g., SCID or NSG mice).[4][11]
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomly assign the mice to treatment and control groups.[11]
-
Treatment Administration: Prepare the this compound solution as described in Protocol 1. Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule (e.g., 20 mg/kg, 5 days a week).[4] The control group should receive the vehicle solution.
-
Monitoring and Endpoint: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[12] The study can be concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histological examination or western blotting for target proteins like phosphorylated STAT3.
Open-Field Test for Locomotor Activity in Rats
Objective: To assess the effect of this compound on spontaneous locomotor activity and anxiety-like behavior in rats.
Experimental Workflow:
References
- 1. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. anilocus.com [anilocus.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on appetitive behavior and locomotor activity: dissimilarity of effects when compared to extinction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, across doses and within sessions, on discriminated lever release performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on accuracy of performance and distribution of correct responding on a simultaneous discrimination task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound on drinking behavior in the rat: an investigation using the conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Pimozide Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and application of pimozide stock solutions for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound is an antipsychotic diphenylbutylpiperidine derivative that has found applications in cancer research as an inhibitor of STAT3 and STAT5 signaling pathways.[1][2] Proper preparation of this compound solutions is critical for its effective use in cell culture, as it has low solubility in aqueous media.[3][4] The following protocol outlines the standardized procedure for solubilizing this compound in Dimethyl Sulfoxide (DMSO) to create a stable, concentrated stock solution suitable for dilution into cell culture media.
Physicochemical Properties and Solubility Data
Accurate quantitative data is essential for the precise preparation of stock solutions. The table below summarizes the key properties of this compound and its solubility in various solvents.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₉F₂N₃O | [2] |
| Molecular Weight | 461.55 g/mol | [2] |
| Solubility in DMSO | Up to 92 mg/mL (approximately 199 mM) | [1] |
| Note: Solubility can vary between batches. | [2] | |
| Solubility in Water | Insoluble (<0.01 mg/mL) | [1][4] |
| Solubility in Ethanol | Insoluble | [1][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for cell culture applications.
Materials
-
This compound powder (Molecular Weight: 461.55 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes and sterile pipette tips
Procedure
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 4.62 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)
-
Mass (mg) = 10 mmol/L * 0.001 L * 461.55 g/mol * 1000 mg/g = 4.6155 mg
-
-
-
Dissolution: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution if necessary.[6] Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. While some studies suggest stability of compounds in DMSO at room temperature for a period, storage at -20°C is recommended for optimal stability.[7][8]
Application in Cell Culture
Preparation of Working Solutions
It is critical to avoid adding this compound directly to cell culture media due to its poor aqueous solubility, which can lead to precipitation.[3]
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To achieve the desired final working concentration, dilute the stock solution directly into the pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
Use the formula: C1V1 = C2V2
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = (10 µM) * (10,000 µL)
-
V1 = 10 µL
-
-
Add 10 µL of the 10 mM this compound stock solution to 10 mL of cell culture medium.
-
-
Mixing and Application: Immediately mix the medium thoroughly by gentle inversion or pipetting to ensure a homogenous solution and then add to your cells. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
Recommended Working Concentrations
The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. However, published studies commonly report effective concentrations in the low micromolar range.
| Cell Line Example | Effective Concentration Range | Reference(s) |
| MMQ (rat prolactinoma) | 5 µM | [1][2] |
| MDA-MB-231 (breast cancer) | 7.5 µM - 10 µM | [9][10] |
| KBV20C (drug-resistant) | 5 µM - 10 µM | [11] |
Visualized Workflow and Signaling Pathway
Experimental Workflow for this compound Stock and Working Solution Preparation
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. The anti-psychotic drug this compound is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P-gp Inhibition by the Anti-psychotic Drug this compound Increases Apoptosis, as well as Expression of pRb and pH2AX in Highly Drug-resistant KBV20C Cells | Anticancer Research [ar.iiarjournals.org]
Recommended Pimozide Dosage for Mouse Models of Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and administration protocols for pimozide in various mouse models of neurological disorders. The information is intended to assist researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a first-generation antipsychotic drug belonging to the diphenylbutylpiperidine class.[1] Its primary mechanism of action involves the blockade of dopamine D2 receptors in the brain.[1] By antagonizing these receptors, this compound modulates dopaminergic neurotransmission, which is dysregulated in several neurological and psychiatric conditions.[1] This action is believed to underlie its therapeutic effects in disorders such as schizophrenia and Tourette's syndrome.[1]
References
Application Notes: Pimozide as a STAT5 Inhibitor in Leukemia Research
References
- 1. oncotarget.com [oncotarget.com]
- 2. STAT signaling in the pathogenesis and treatment of myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STAT5 inhibitor this compound decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The STAT5 Inhibitor this compound Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The STAT5 inhibitor this compound decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Pimozide in Elucidating the Mechanisms of Tourette's Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tourette's syndrome (TS) is a complex neurodevelopmental disorder characterized by multiple motor and at least one vocal tic. The pathophysiology of TS is not fully understood, but evidence strongly suggests a central role for dysregulation of the dopaminergic system, particularly within the cortico-striato-thalamo-cortical (CSTC) circuits. Pimozide, a diphenylbutylpiperidine derivative, is a potent dopamine D2 receptor antagonist that has been a valuable pharmacological tool in both the clinical management of TS and in preclinical research aimed at unraveling the neurobiological underpinnings of the disorder.[1][2][3] These application notes provide an overview of the use of this compound in TS research, including its mechanism of action, quantitative data from key studies, and detailed protocols for its application in preclinical models.
Mechanism of Action
This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the brain.[4][5] It exhibits a high affinity for D2 and D3 dopamine receptors, thereby reducing the excessive dopaminergic activity believed to contribute to the generation of tics.[5] By antagonizing these receptors, this compound modulates neurotransmission within the basal ganglia, a key node in the CSTC circuitry implicated in TS.[4] While its principal action is on the dopaminergic system, this compound also has some affinity for other receptors, which may contribute to its overall pharmacological profile.[5]
Data Presentation
Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 1.4 |
| Dopamine D3 | 2.5 |
| Dopamine D1 | 588 |
| α1-Adrenoceptor | 39 |
Data collated from publicly available pharmacological databases.
Clinical Efficacy of this compound in Tourette's Syndrome
| Study | Comparison | Key Findings |
| Shapiro & Shapiro, 1984 | This compound vs. Placebo | This compound was significantly superior to placebo in reducing tic severity.[3] |
| Sallee et al., 1997 | This compound vs. Haloperidol vs. Placebo | Both this compound and haloperidol were more effective than placebo in reducing tics.[3] |
| Pringsheim & Marras, 2009 (Cochrane Review) | This compound vs. Haloperidol | Haloperidol may have slightly greater efficacy, but this compound is associated with fewer side effects.[3] |
| Pringsheim & Marras, 2009 (Cochrane Review) | This compound vs. Risperidone | No significant difference in efficacy or side effects was observed.[3] |
Preclinical Effects of this compound on Neurotransmitter Levels
| Brain Region | Neurotransmitter/Metabolite | Effect of this compound |
| Striatum | Dopamine | Altered concentration |
| Various | Serotonin | Altered concentration |
| Various | Norepinephrine | Altered normetanephrine content |
Based on studies in mouse models.[1]
Mandatory Visualizations
Caption: this compound blocks dopamine D2 receptors on postsynaptic neurons.
Caption: General experimental workflow for preclinical studies.
Experimental Protocols
I. Behavioral Assessment of this compound in a Rodent Model of Tourette's Syndrome (D1CT-7 Mouse)
Objective: To assess the effect of this compound on the frequency and severity of tic-like movements in the D1CT-7 transgenic mouse model of Tourette's syndrome.
Materials:
-
D1CT-7 transgenic mice and wild-type littermates
-
This compound
-
Vehicle (e.g., 0.1% tartaric acid in sterile water)
-
Animal observation chambers
-
Video recording equipment
-
Behavioral analysis software
Protocol:
-
Animal Housing and Habituation:
-
House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Habituate mice to the observation chambers for at least 30 minutes for 3 consecutive days prior to the experiment.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in the vehicle. Further dilute to the desired final concentrations.
-
Administer this compound (e.g., 0.5-2.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
-
Behavioral Observation and Recording:
-
Place the mice individually in the observation chambers 30-60 minutes after this compound or vehicle administration.
-
Record the behavior of each mouse for a predetermined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Score the video recordings for tic-like behaviors (e.g., head twitches, body jerks) by a trained observer blinded to the treatment conditions.
-
Quantify the frequency and duration of tic-like behaviors.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the this compound-treated group with the vehicle-treated group.
-
II. In Vivo Microdialysis to Measure Striatal Dopamine Levels Following this compound Administration
Objective: To measure the effect of this compound on extracellular dopamine levels in the striatum of a rodent model.
Materials:
-
Rats or mice
-
This compound and vehicle
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the striatum. Secure the cannula with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound or vehicle (i.p.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine and its metabolites using HPLC-ECD.
-
Quantify the concentrations of dopamine in each sample.
-
-
Data Analysis:
-
Express the post-injection dopamine levels as a percentage of the baseline levels.
-
Compare the changes in dopamine levels between the this compound- and vehicle-treated groups using appropriate statistical tests.
-
III. Electrophysiological Recording of Striatal Neurons
Objective: To examine the effect of this compound on the firing properties of striatal neurons.
Materials:
-
Rats or mice
-
This compound
-
Brain slice rig with recording chamber
-
Vibratome
-
aCSF and intracellular recording solution
-
Glass microelectrodes
-
Amplifier and data acquisition system
Protocol:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal slices (e.g., 300 µm thick) containing the striatum using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from medium spiny neurons in the striatum.
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate).
-
Bath-apply this compound at a known concentration to the slice and record the changes in neuronal activity.
-
-
Data Analysis:
-
Analyze the electrophysiological data to determine the effects of this compound on neuronal properties.
-
Compare the pre- and post-pimozide application data using appropriate statistical tests.
-
Conclusion
This compound remains a critical tool for investigating the role of the dopamine D2 receptor in the pathophysiology of Tourette's syndrome. Its application in preclinical models, guided by detailed and rigorous experimental protocols, will continue to provide valuable insights into the neurobiological mechanisms of this complex disorder and aid in the development of novel therapeutic strategies. Researchers should, however, remain mindful of its potential side effects, such as extrapyramidal symptoms and cardiac effects, and design their studies accordingly.
References
Protocol for the Dissolution of Pimozide in DMSO for Laboratory Applications
Abstract
This document provides a comprehensive protocol for the solubilization of Pimozide in Dimethyl Sulfoxide (DMSO) for use in various laboratory settings. This compound, a dopamine receptor antagonist, also exhibits inhibitory effects on STAT3 and STAT5 signaling pathways. Due to its poor aqueous solubility, DMSO is the recommended solvent for preparing stock solutions for in vitro and in vivo research. This protocol outlines the necessary materials, safety precautions, and a detailed step-by-step procedure for the preparation and storage of this compound solutions.
Physicochemical Properties and Solubility
This compound is a crystalline solid with low solubility in aqueous solutions but is soluble in organic solvents such as DMSO.[1][2] The reported solubility in DMSO varies across different suppliers, which may be attributed to factors such as the purity of the compound, the grade of DMSO used, and temperature. It is crucial to use fresh, anhydrous DMSO, as moisture can diminish the solubility of this compound.[3]
Table 1: Quantitative Data for this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 461.55 g/mol | [4] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | 18 - 90 mg/mL | [3][4] |
| (approximately 39 - 195 mM) | [2][3] | |
| Solubility in Ethanol | ~3 mg/mL | [1] |
| Solubility in Water | Insoluble | [3][4] |
| Storage (Solid) | -20°C for ≥ 4 years | [1] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [5][6] |
Signaling Pathways
This compound is recognized for its role as a potent antagonist of dopamine receptors, particularly D2, D3, and D4.[1] Additionally, it has been identified as an inhibitor of the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[6] This dual activity makes it a valuable tool for studying dopaminergic signaling and pathways regulated by STAT proteins.
Caption: this compound's inhibitory action on signaling pathways.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental requirements and the specific solubility limitations observed.
Materials
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
This compound is a hazardous compound and should be handled with care.[1] Avoid inhalation of the powder and contact with skin and eyes.
-
DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin.[7] Always wear appropriate PPE.
-
All procedures involving solid this compound should be performed in a chemical fume hood.
Procedure
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 4.616 mg of this compound.
-
Solubilization:
-
Add the weighed this compound to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 4.616 mg of this compound, add 1 mL of DMSO.
-
It is advisable to purge the vial with an inert gas, such as argon or nitrogen, before sealing to improve stability.[1]
-
-
Dissolution:
-
Tightly cap the vial and vortex the solution until the this compound is completely dissolved.
-
If necessary, gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Preparation of Working Solutions
For cell culture experiments, the this compound stock solution must be diluted to the final working concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the medium is not toxic to the cells, typically below 0.5%, with concentrations of 0.1% or lower being preferable for sensitive cell lines.[8]
-
Determine Final Concentration: Decide on the desired final concentration of this compound for your experiment.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to add the this compound stock solution to the medium dropwise while gently mixing to avoid precipitation.[7]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution and subsequent working solutions for laboratory use.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for Pimozide Administration in Animal Research
These application notes provide comprehensive guidance for researchers, scientists, and drug development professionals on the use of pimozide in various animal research models. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows to ensure reproducible and reliable study outcomes.
Data Presentation: this compound Dosage and Administration in Rodent Models
The following tables summarize typical dosage ranges and administration routes for this compound in rat and mouse models across different research applications.
Table 1: this compound Administration in Rat Models
| Research Area | Strain | Route of Administration | Dosage Range (mg/kg) | Duration | Key Findings |
| Schizophrenia Models | Wistar | Intraperitoneal (i.p.) | 1.0 | 10 days | Attenuated cocaine-induced increases in dopamine release.[1] |
| Sprague-Dawley | Twice daily i.p. | 0.75 - 3.0 | 10 - 40 days | Dose-dependent increase in dopamine receptor density.[2][3] | |
| Not Specified | Subcutaneous (s.c.) | 1.0 | Acute | Delayed onset of action compared to haloperidol.[4] | |
| Behavioral Studies | Not Specified | Not Specified | 0.12 - 0.50 | Acute | Dose-dependent decrease in total and reinforced responses in a lever-release task.[5][6] |
| Not Specified | Intraperitoneal (i.p.) | 1.0 | Acute | Reduced fluid intake, suggesting unconditioned aversive effects.[4][7] | |
| Maternal Behavior | Wistar | Intra-accumbens microinjection | 0.0015 - 0.003 | Acute | Disrupted maternal behavior at the higher dose.[8] |
Table 2: this compound Administration in Mouse Models
| Research Area | Strain | Route of Administration | Dosage Range (mg/kg) | Duration | Key Findings |
| Depression Models | Not Specified | Intraperitoneal (i.p.) | 0.5 - 4.0 | Acute & Chronic (14 days) | Exhibited antidepressant-like effects.[9] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A, TDP-43A315T | Not Specified | 1.0 (every 2 days) | Chronic | Exacerbated motor deficits and reduced survival in SOD1G93A mice.[3][10] |
| Vestibular Function | Adult Mouse | Not Specified | Not Specified | Acute | Inhibited Type II vestibular hair cells.[11] |
Table 3: this compound Administration in Other Animal Models
| Research Area | Animal Model | Route of Administration | Dosage/Concentration | Duration | Key Findings |
| Amyotrophic Lateral Sclerosis (ALS) | Zebrafish (mutant TDP-43) | Immersion in water | 1 µM | Overnight | Improved motor deficits.[12] |
| C. elegans (mutant TDP-43) | Plate treatment | 2 - 40 µM | Not Specified | Reduced paralysis and motor neuron degeneration.[12] |
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway
This compound primarily acts as a dopamine D2 receptor antagonist. By blocking these receptors, it modulates downstream signaling cascades involved in neurotransmission.
Experimental Workflow: Behavioral Testing in Rodents
A typical workflow for assessing the behavioral effects of this compound in rodents involves drug preparation, administration, and subsequent behavioral assays.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents
This protocol details the preparation of a this compound solution for intraperitoneal administration in rats and mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total mass of this compound needed.
-
Dissolve this compound in DMSO: Weigh the this compound powder and place it in a sterile microcentrifuge tube. Add a minimal amount of DMSO to dissolve the powder completely. Vortex until the solution is clear.
-
Add Tween 80: Add Tween 80 to the this compound-DMSO solution. The final concentration of Tween 80 in the injection solution should be between 1-5%.
-
Add saline: Gradually add sterile 0.9% saline to the mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should not exceed 5% of the total volume.
-
Sterile filter the solution: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: Store the prepared solution at 4°C and protect it from light. It is recommended to use the solution within 24 hours of preparation.
Protocol 2: Assessment of Locomotor Activity in Rats
This protocol describes the procedure for evaluating the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
Open-field arena (e.g., 100 cm x 100 cm x 40 cm) equipped with an automated activity monitoring system (e.g., infrared beams).
-
Prepared this compound solution and vehicle control.
-
Syringes and needles for i.p. injection.
-
70% ethanol for cleaning.
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Habituation: For three consecutive days prior to testing, place each rat in the open-field arena for 5-10 minutes to habituate them to the environment.
-
Drug Administration: On the test day, administer this compound or vehicle control via i.p. injection. A typical dose to reduce locomotor activity is around 1.0 mg/kg.
-
Post-injection Interval: Return the rats to their home cages for a specific period (e.g., 30-60 minutes) to allow for drug absorption and onset of action.
-
Locomotor Activity Recording: Place each rat individually into the center of the open-field arena and record its locomotor activity for a predefined duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the locomotor activity between the this compound-treated and vehicle-treated groups.
-
Cleaning: Thoroughly clean the open-field arena with 70% ethanol between each animal to eliminate olfactory cues.
Protocol 3: Forced Swim Test (FST) in Mice
This protocol is used to assess depressive-like behavior in mice and the potential antidepressant effects of this compound.
Materials:
-
Cylindrical water tanks (e.g., 25 cm height, 15 cm diameter).
-
Water at a controlled temperature (23-25°C).
-
Video recording equipment.
-
Prepared this compound solution and vehicle control.
-
Syringes and needles for i.p. injection.
-
Towels for drying the mice.
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound (e.g., 0.5-2.0 mg/kg) or vehicle control via i.p. injection 30-60 minutes before the test.
-
Test Procedure:
-
Fill the cylindrical tanks with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Gently place each mouse into the water-filled cylinder.
-
Record the behavior of the mouse for a total of 6 minutes.[13]
-
-
Behavioral Scoring:
-
The last 4 minutes of the 6-minute test are typically analyzed.[13]
-
Score the duration of immobility, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
Struggling and swimming are considered mobile behaviors.
-
-
Post-Test Care: At the end of the 6-minute session, carefully remove the mouse from the water, dry it with a towel, and return it to a clean, dry home cage.
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Water Change: The water in the cylinders should be changed after each mouse to ensure consistent testing conditions.[12]
Protocol 4: Prepulse Inhibition (PPI) of Acoustic Startle in Rats
This protocol is a measure of sensorimotor gating and is often used in animal models of schizophrenia. Deficits in PPI are observed in individuals with schizophrenia.[14]
Materials:
-
Startle response system with a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Prepared this compound solution and vehicle control.
-
Syringes and needles for i.p. injection.
Procedure:
-
Animal Acclimation: Acclimate rats to the testing room for at least 60 minutes before the session.
-
Drug Administration: Administer this compound or vehicle control via i.p. injection at a predetermined time before testing (e.g., 60 minutes).
-
Habituation to the Apparatus: Place the rat in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).
-
Test Session: The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 120 dB for 40 ms) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse, e.g., 75-85 dB for 20 ms) is presented shortly before the pulse (e.g., 100 ms lead interval).
-
No-stimulus trials: Only background white noise is present to measure baseline movement.
-
Trials are presented in a pseudorandom order.
-
-
Data Recording: The startle response (amplitude of the whole-body flinch) is measured for each trial.
-
Data Analysis:
-
Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials]
-
Compare the %PPI between the this compound-treated and vehicle-treated groups. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic agents like amphetamine.[14]
-
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The effects of dose and duration of chronic this compound administration on dopamine receptor supersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound on drinking behavior in the rat: an investigation using the conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, across doses and within sessions, on discriminated lever release performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. research.vt.edu [research.vt.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Making sure you're not a bot! [gupea.ub.gu.se]
Application Notes and Protocols for Pimozide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pimozide, a diphenylbutylpiperidine antipsychotic, as a tool compound in high-throughput screening (HTS) for the discovery of novel therapeutic agents. Traditionally used in the treatment of schizophrenia and Tourette's syndrome, this compound has been repurposed in HTS campaigns, revealing its potential as an anticancer and antimicrobial agent. This document details the underlying mechanisms of action, provides structured quantitative data from various studies, and offers detailed protocols for implementing this compound in HTS assays.
Introduction
This compound's primary mechanism of action is the antagonism of the dopamine D2 receptor. However, recent drug repurposing efforts utilizing high-throughput screening have unveiled novel biological activities. These studies have identified this compound as an inhibitor of cancer cell proliferation and bacterial growth. Its multifaceted effects stem from its ability to modulate key signaling pathways, including the STAT3 pathway, and to induce cellular processes such as autophagy and the generation of reactive oxygen species (ROS). These characteristics make this compound a valuable reference compound in HTS assays aimed at discovering new drugs targeting these pathways.
Data Presentation
The following tables summarize the quantitative data on this compound's activity from various high-throughput screening and related studies.
Table 1: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| U-87 MG | Glioblastoma | ~12-16 | Apoptosis Assay | |
| U-251 MG | Glioblastoma | ~12-16 | Apoptosis Assay | |
| Daoy | Medulloblastoma | ~12-16 | Apoptosis Assay | |
| GBM 28 | Glioblastoma | ~12-16 | Apoptosis Assay | |
| U2OS | Osteosarcoma | Dose-dependent inhibition | Cell Viability Assay | |
| MDA-MB-231 | Breast Cancer | >90% cell death at 20 µM | Cell Viability Assay | |
| A549 | Lung Cancer | >90% cell death at 20 µM | Cell Viability Assay | |
| HCC4006 | Lung Cancer | Significant cytotoxicity | MTT Assay | |
| H1437 | Lung Cancer | Significant cytotoxicity | MTT Assay | |
| H4006 | Lung Cancer | Significant cytotoxicity | MTT Assay |
Table 2: this compound Minimum Inhibitory Concentration (MIC) Against Bacteria
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Gram-positive | 12.5 | [1] |
| Staphylococcus aureus (MRSA) | Gram-positive | 100 | [1] |
Signaling Pathways and Mechanisms of Action
This compound's newly discovered activities are linked to its modulation of several critical cellular signaling pathways.
Inhibition of the JAK/STAT3 Signaling Pathway
This compound has been shown to inhibit the phosphorylation of STAT3 at Tyr705, a critical step in its activation. This inhibition disrupts the translocation of STAT3 dimers to the nucleus, thereby downregulating the transcription of target genes involved in cell proliferation, survival, and angiogenesis.
Induction of mTOR-Independent Autophagy
This compound has been observed to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins, through a mechanism that is independent of the central autophagy regulator, mTOR. This induction is associated with an increase in the formation of autophagosomes.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays that can be utilized to evaluate the activity of this compound and other test compounds.
Protocol 1: Cell Viability HTS Assay Using Resazurin
This protocol is designed for screening compounds that affect cell viability and is suitable for adherent cell lines in a 384-well format.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (positive control)
-
Test compounds
-
Dimethyl sulfoxide (DMSO), sterile
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS), sterile and light-protected
-
384-well black, clear-bottom tissue culture plates
-
Automated liquid handling system
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (optimized for each cell line, e.g., 1,000-5,000 cells/well).
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a stock solution of this compound and test compounds in DMSO.
-
Perform serial dilutions to create a concentration range for dose-response analysis. A typical screening concentration is 10 µM.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 100 nL) of each compound dilution to the corresponding wells of the cell plates. This results in a final DMSO concentration of ≤ 0.5%.
-
Include wells with DMSO only as a negative control and this compound as a positive control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Assay and Data Acquisition:
-
Warm the resazurin solution to room temperature.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells (background).
-
Normalize the data with the negative (DMSO) and positive (this compound) controls.
-
Calculate the percentage of cell viability for each compound concentration.
-
Plot the percentage of viability against the log of the compound concentration to generate dose-response curves and determine the IC50 values.
-
Protocol 2: Bacterial Growth Inhibition HTS Assay (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains in a 384-well format.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
This compound (positive control)
-
Test compounds
-
DMSO, sterile
-
384-well clear microplates
-
Automated liquid handler
-
Microplate shaker
-
Microplate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the bacterial strain into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh TSB to an OD600 of approximately 0.05-0.1 (corresponds to ~1 x 10^8 CFU/mL).
-
Further dilute the culture to achieve a final inoculum concentration of ~5 x 10^5 CFU/mL in the assay plate.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO in a source plate.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of the 384-well assay plates.
-
Include wells with DMSO only (growth control) and a known antibiotic (positive control).
-
-
Inoculation and Incubation:
-
Dispense 50 µL of the prepared bacterial inoculum into each well of the compound-containing plates.
-
Cover the plates and incubate at 37°C for 18-24 hours with shaking.
-
-
Data Acquisition:
-
Measure the optical density at 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the OD600 of the sterile medium control wells (background).
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (a significant reduction in OD600 compared to the growth control).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a high-throughput screening campaign utilizing this compound as a reference compound.
Conclusion
This compound serves as a valuable pharmacological tool in high-throughput screening for the discovery of novel drugs, particularly in the fields of oncology and infectious diseases. Its well-characterized inhibitory effects on cancer cell proliferation and bacterial growth, mediated through the modulation of pathways like STAT3 and autophagy, make it an excellent positive control and a benchmark for comparing the potency of newly identified compounds. The protocols and data presented herein provide a solid foundation for researchers to incorporate this compound into their HTS workflows and to further explore its therapeutic potential.
References
Troubleshooting & Optimization
Pimozide solubility issues and solutions for in vitro assays
For researchers, scientists, and drug development professionals utilizing pimozide in in vitro experiments, its low aqueous solubility presents a significant challenge. Precipitation can compromise experimental validity and reproducibility. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical issue for in vitro work?
A1: this compound is an antipsychotic drug belonging to the diphenylbutylpiperidine class.[1][2] It is primarily known as a dopamine D2 receptor antagonist.[1][3][4] In recent years, it has gained attention for its potential anti-cancer properties, largely through its ability to inhibit STAT3 and STAT5 signaling pathways.[5][6][7][8][9][10] this compound is a lipophilic compound with very poor solubility in water (< 0.01 mg/mL), which is problematic for its application in aqueous cell culture media.[11][12][13] Direct addition to media will lead to precipitation, making it difficult to achieve and maintain the desired concentration for your experiments.[14]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: The most common and effective solvent for dissolving this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[9][11][15] Dimethyl formamide (DMF) is also an effective solvent.[15] While this compound shows some solubility in ethanol, it is significantly lower than in DMSO or DMF.[11][15]
Q3: What is the specific solubility of this compound in these solvents?
A3: The solubility of this compound can vary slightly between suppliers and batches. However, the following table summarizes the generally accepted solubility data.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM)* | Source(s) |
| DMSO | ~30 - 90 mg/mL | ~65 - 195 mM | [9][10][11][15][16] |
| DMF | ~30 mg/mL | ~65 mM | [11][15] |
| Ethanol | ~3 mg/mL | ~6.5 mM | [11][15] |
| Water | < 0.01 mg/mL | Insoluble | [11][12][13] |
| Molar solubility calculated based on a molecular weight of 461.6 g/mol . |
Q4: How should this compound powder and stock solutions be stored?
A4: this compound in its solid, powdered form should be stored at -20°C.[11][15] Once dissolved into a stock solution (e.g., in DMSO), it is best to create small, single-use aliquots to minimize freeze-thaw cycles. These stock solution aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[11]
Troubleshooting Guide: Preventing Precipitation
Problem: My this compound powder is difficult to dissolve, even in DMSO.
-
Cause: The DMSO may have absorbed moisture, which significantly reduces its solvating power for hydrophobic compounds.[9] The solution may also require energy to fully dissolve the compound.
-
Solution:
Problem: this compound precipitates immediately when I add my DMSO stock to the cell culture medium.
-
Cause: This common issue is known as "solvent shock."[17][18] When a highly concentrated organic stock is rapidly diluted into an aqueous medium, the compound cannot stay in solution due to the sudden, drastic change in solvent polarity, causing it to crash out or precipitate.
-
Solution:
-
Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the drug.[17]
-
Use Stepwise Dilution: Do not add the concentrated stock directly to your final volume of media. First, perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock into a smaller, manageable volume of pre-warmed media (e.g., 10 µL of stock into 990 µL of media to make a 100 µM solution), mix gently but thoroughly, and then add this intermediate solution to your final culture volume.[17]
-
Increase Final DMSO Concentration (with caution): Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5% and ideally below 0.1%, to avoid solvent toxicity to your cells. However, a slightly higher (but still non-toxic) final DMSO concentration can sometimes help maintain solubility. Always run a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Problem: My cell culture medium becomes cloudy or develops a precipitate over several hours of incubation after adding this compound.
-
Cause: The concentration of this compound in the final medium, even if it dissolves initially, may be supersaturated and unstable over time. Components in the media, such as proteins and salts in fetal bovine serum (FBS), can interact with the compound, reducing its solubility.[17][18]
-
Solution:
-
Lower the Final Concentration: The most likely cause is that the desired final concentration exceeds this compound's solubility limit in the complex media environment. Try performing a dose-response experiment starting with a lower concentration range.
-
Filter Sterilization: After preparing your final working solution in the medium, you can pass it through a 0.22 µm sterile filter before adding it to the cells. This will remove any microscopic precipitates that may have formed.[18]
-
Reduce Serum Concentration: If your experimental design allows, try reducing the percentage of FBS in your medium, as serum proteins can sometimes contribute to compound precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound solid (MW: 461.6 g/mol )
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[11]
-
Weigh: Carefully weigh 4.62 mg of this compound solid and place it into a sterile vial.
-
Dissolve: Add 1 mL of anhydrous DMSO to the vial.
-
Mix: Vortex the solution vigorously until all the solid this compound is completely dissolved. If needed, use gentle warming (<40°C) or sonication to aid dissolution.[11]
-
Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C for up to 6 months.
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Relevant Signaling Pathways
This compound is known to interact with multiple signaling pathways, which is critical for interpreting experimental results.
This compound as a Dopamine D2 Receptor Antagonist
This compound's primary pharmacological action is the blockade of the dopamine D2 receptor (DRD2), which inhibits downstream signaling.[2][3][4]
Caption: Simplified diagram of this compound's action on the dopamine D2 receptor.
This compound as a STAT3 Signaling Inhibitor
Several studies have repurposed this compound as an anti-cancer agent due to its ability to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][6][7][8][19] This occurs through the suppression of STAT3 phosphorylation at the Tyr705 residue.[6][19]
Caption: this compound inhibits the canonical STAT3 signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gene2rx.com [gene2rx.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The anti-psychotic drug this compound is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The STAT3 inhibitor this compound impedes cell proliferation and induces ROS generation in human osteosarcoma by suppressing catalase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Pimozide Off-Target Effects: A Technical Support Center for Cellular Models
Welcome to the technical support center for researchers utilizing Pimozide in cellular models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of this compound's off-target effects, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
This compound is primarily known as a dopamine D2 receptor antagonist. However, it exhibits a broad off-target profile, interacting with various other receptors and signaling pathways. Key off-target effects include antagonism of other dopamine receptor subtypes (D3, D4), serotonin receptors (5-HT1A, 5-HT2A, 5-HT7), and alpha-1-adrenergic receptors. Furthermore, this compound has been shown to inhibit STAT3 and STAT5 signaling, induce reactive oxygen species (ROS) production, and trigger autophagy in various cancer cell lines.
Q2: At what concentration should I use this compound in my cell culture experiments to minimize off-target effects?
The optimal concentration of this compound is highly dependent on the cell type and the specific on-target effect you are investigating. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits your desired on-target phenotype while minimizing off-target effects. As a general starting point, concentrations in the low micromolar range (e.g., 1-10 µM) are often used in cancer cell line studies to observe off-target effects like STAT3 inhibition and apoptosis induction. For studies focused on dopamine receptor antagonism, lower nanomolar concentrations may be more appropriate, depending on the receptor subtype's affinity.
Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
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Off-target effects: this compound can induce apoptosis and cell cycle arrest through various mechanisms, including inhibition of STAT3 and RAF/ERK signaling, as well as induction of ROS. These effects may be more pronounced in certain cell lines.
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Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is essential to determine the IC50 value for your specific cell line.
-
Experimental conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all influence cellular responses to this compound.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
Several strategies can be employed to dissect the on-target versus off-target effects of this compound:
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Genetic approaches: Use siRNA or shRNA to knock down the intended target (e.g., dopamine D2 receptor). If this compound still produces the same effect in the knockdown cells, it is likely an off-target effect.
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Chemical complementation: Utilize a structurally different compound that targets the same primary target but has a distinct off-target profile. If both compounds elicit the same phenotype, it is more likely an on-target effect.
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Rescue experiments: If this compound's effect is due to the inhibition of a specific pathway, attempt to rescue the phenotype by activating a downstream component of that pathway.
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Selective inhibitors: Use more selective inhibitors for the suspected off-target pathways to see if they replicate the effects observed with this compound.
Q5: My results are inconsistent with previous literature. What should I troubleshoot?
Inconsistent results can be frustrating. Here are a few things to check:
-
Compound integrity: Ensure the purity and stability of your this compound stock.
-
Cell line authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling.
-
Passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Experimental parameters: Double-check all experimental parameters, including seeding density, treatment duration, and reagent concentrations.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Low Viability
| Possible Cause | Suggested Solution |
| Concentration is too high, leading to off-target cytotoxicity. | Perform a detailed dose-response curve to determine the IC50 value. Start with a wide range of concentrations and narrow down to find the optimal window for your desired effect. |
| Cell line is particularly sensitive to this compound. | Review the literature for reported sensitivities of your cell line. Consider using a less sensitive cell line if possible, or carefully titrate the concentration downwards. |
| Induction of apoptosis via off-target pathways (e.g., STAT3, RAF/ERK inhibition). | - Perform a Western blot to check for cleavage of caspase-3 and PARP.- Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the phenotype. |
| Excessive ROS production. | - Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.- Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the cytotoxicity. |
Problem 2: No Observable Effect on the Target Pathway
| Possible Cause | Suggested Solution |
| Concentration is too low. | Consult the literature for effective concentrations in similar cell models. Perform a dose-response experiment with a higher concentration range. |
| The target pathway is not active in your cell line. | Confirm the basal activity of your target pathway (e.g., phosphorylation of STAT3) using a positive control. |
| Incorrect timing of the endpoint measurement. | Perform a time-course experiment to determine the optimal time point for observing the desired effect. |
| Compound degradation. | Prepare a fresh stock solution of this compound. |
Problem 3: Results Suggest an Off-Target Effect
| Possible Cause | Suggested Solution |
| This compound is hitting an unintended target. | - Use a more specific inhibitor for your primary target to see if it recapitulates the phenotype.- Perform a genetic knockdown of the primary target. If the effect persists, it is off-target. |
| The observed phenotype is a combination of on- and off-target effects. | - Use a combination of genetic and pharmacological approaches to dissect the contribution of each pathway.- Analyze the effects of this compound at a range of concentrations to identify concentration-dependent shifts in the phenotype. |
Quantitative Data
Table 1: this compound Binding Affinities (Ki) for Various Receptors
| Receptor | Ki (nM) | On-Target/Off-Target |
| Dopamine D2 | 3.0 | On-Target |
| Dopamine D3 | 0.83 | On-Target |
| Dopamine D1 | 6600 | Off-Target |
| 5-HT1A | 310 | Off-Target |
| 5-HT2A | 12 | Off-Target |
| α1-Adrenoceptor | 39 | Off-Target |
| hERG | 50.12 | Off-Target |
Data compiled from multiple sources. Ki values can vary between different studies and experimental conditions.
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Observed Off-Target Effect |
| U-87MG | Glioblastoma | ~12-16 | STAT3 inhibition, Autophagy |
| Daoy | Medulloblastoma | ~12-16 | STAT3 inhibition, Autophagy |
| MDA-MB-231 | Breast Cancer | ~17.5 | Apoptosis, RAF/ERK inhibition |
| MCF-7 | Breast Cancer | ~16.5 | Apoptosis, RAF/ERK inhibition |
| A549 | Lung Cancer | >20 | Apoptosis |
IC50 values are typically determined after 48-72 hours of treatment and can vary based on the assay used.
Experimental Protocols
Protocol 1: Assessment of STAT3 Phosphorylation by Western Blot
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for the desired time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Protocol 2: Measurement of Intracellular ROS Production
-
Cell Seeding: Seed cells in a 24-well plate or a 96-well black-walled plate.
-
This compound Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., H2O2) and a negative control (vehicle).
-
DCFH-DA Staining:
-
Remove the media and wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.
-
Protocol 3: Assessment of Autophagy by Western Blot for LC3-II
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. It is recommended to include a positive control for autophagy induction (e.g., starvation or rapamycin) and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from Protocol 1.
-
SDS-PAGE and Western Blotting:
-
Follow the Western blotting procedure as described in Protocol 1.
-
Use a primary antibody that recognizes both LC3-I and LC3-II.
-
The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is indicative of autophagy induction. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio suggests increased autophagy.
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound effects.
Technical Support Center: Optimizing Pimozide Concentration for Maximum D2 Receptor Blockade
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of pimozide for achieving maximum dopamine D2 receptor blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound at the D2 receptor?
A1: this compound is a potent dopamine receptor antagonist with a high affinity for the D2 and D3 subtypes.[1][2] It functions by binding to D2 receptors without activating them, thereby blocking the endogenous ligand, dopamine, from binding and initiating downstream signaling.[2] The primary signaling pathway of the D2 receptor is through its coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound prevents the dopamine-induced reduction in cAMP.
Q2: What are the typical binding affinities of this compound for dopamine receptors?
A2: this compound exhibits high affinity for the D2 receptor, with reported Ki values in the low nanomolar range. Its affinity for D3 receptors is also high, while it is significantly lower for D1 receptors.[1]
Q3: What are common in vitro assays to measure D2 receptor blockade by this compound?
A3: Common assays include:
-
cAMP Assays: These functional assays measure the downstream effect of D2 receptor activation. A D2 receptor agonist will decrease forskolin-stimulated cAMP levels; an antagonist like this compound will reverse this effect.
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the D2 receptor upon agonist stimulation, a key step in receptor desensitization and an alternative signaling pathway. Antagonists will block this recruitment.[3][4]
-
Calcium Mobilization Assays: In cell lines engineered to co-express a chimeric G-protein (e.g., Gαqi5), D2 receptor activation can be coupled to an increase in intracellular calcium. This compound will inhibit this calcium release.[5][6]
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: Based on its high affinity for the D2 receptor, a starting concentration range for in vitro experiments could be from 1 nM to 10 µM. However, it is crucial to determine the optimal concentration for your specific cell line and assay through a systematic workflow that includes cytotoxicity and functional concentration-response experiments.
Troubleshooting Guide
Q1: I am observing high cytotoxicity in my cell cultures when using this compound. What should I do?
A1:
-
Problem: The this compound concentration may be too high, leading to off-target effects and cell death. This compound has been shown to have cytotoxic effects in various cell lines, with IC50 values for proliferation inhibition reported in the micromolar range (e.g., 13.78 µM to 22.16 µM in U2OS cells over 24-72 hours).[1]
-
Solution:
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT, XTT, or LDH assay) to determine the maximum non-toxic concentration of this compound in your specific cell line and under your experimental conditions (e.g., incubation time).
-
Lower the Concentration Range: Adjust the concentration range in your functional assays to be below the cytotoxic threshold.
-
Reduce Incubation Time: If your assay allows, consider reducing the incubation time with this compound.
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to cell death. A vehicle control is essential.
-
Q2: I am not observing the expected D2 receptor blockade with this compound in my functional assay. What could be the reason?
A2:
-
Problem: Several factors could lead to a lack of a functional response.
-
Solution:
-
Verify this compound Solubility and Integrity: this compound has low aqueous solubility.[7] Ensure that it is fully dissolved in your stock solution (typically in DMSO) and that the final concentration in your assay medium does not lead to precipitation. Prepare fresh dilutions for each experiment.
-
Optimize Agonist Concentration: The concentration of the D2 agonist used to stimulate the receptor will influence the apparent potency of this compound. It is recommended to use an agonist concentration at or near its EC80 (the concentration that produces 80% of the maximal response) to provide a sufficient signal window to observe antagonism.
-
Confirm D2 Receptor Expression: Verify that your cell line expresses a sufficient number of functional D2 receptors on the cell surface.
-
Increase this compound Concentration: If no cytotoxicity is observed, you may need to increase the concentration range of this compound.
-
Q3: My results with this compound are not reproducible. What are the common sources of variability?
A3:
-
Problem: Inconsistent experimental conditions can lead to variable results.
-
Solution:
-
Standardize Cell Culture: Use cells at a consistent passage number and confluency.
-
Optimize Cell Seeding Density: The number of cells seeded per well can affect the assay window and should be optimized and kept consistent.
-
Control Incubation Times and Temperatures: Ensure that all incubation steps are performed consistently across experiments.
-
Prepare Fresh Reagents: Always prepare fresh dilutions of this compound and the agonist for each experiment from a validated stock solution.
-
Quantitative Data
The following table summarizes the binding affinity and functional potency of this compound from various sources.
| Parameter | Receptor/Assay | Species/Cell Line | Value | Reference(s) |
| Ki | Dopamine D2 Receptor | - | 1.4 nM | [1] |
| Ki | Dopamine D3 Receptor | - | 2.5 nM | [1] |
| Ki | Dopamine D1 Receptor | - | 588 nM | [1] |
| Ki | α1-Adrenoceptor | - | 39 nM | [1] |
| IC50 | KCl-induced Ca2+ increase | Rat Ventricular Myocytes | 75 ± 15 nM | [5] |
| IC50 | Cell Proliferation (72h) | Human U2OS Osteosarcoma | 13.78 ± 0.34 µM | [1] |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that can be used in functional assays without causing significant cell death.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in your complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 for cytotoxicity and the maximum non-toxic concentration.
Protocol 2: Concentration-Response Analysis of this compound using a cAMP Inhibition Assay
This protocol describes how to determine the potency (IC50) of this compound in blocking D2 receptor-mediated inhibition of cAMP production.
-
Cell Seeding: Seed cells stably expressing the human D2 receptor in a suitable 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole or dopamine) at its EC80 concentration to all wells, except for the negative control. Also include wells with only the agonist (positive control) and wells with only buffer (basal control).
-
cAMP Production Stimulation: Immediately add a stimulator of adenylyl cyclase, such as forskolin, to all wells to induce cAMP production. The final concentration of forskolin should be one that elicits a robust cAMP signal.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions for the chosen kit.
-
Data Analysis: Generate a dose-response curve by plotting the measured cAMP signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist's effect on cAMP production.
Visualizations
Caption: Dopamine D2 receptor signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic this compound is a potent Ca2+ channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Long-term stability of Pimozide in different solvent solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Pimozide in various solvent solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experimental results.
Summary of this compound Stability in Common Solvents
This compound is a hydrophobic compound with poor aqueous solubility, making the choice of an appropriate organic solvent and proper storage conditions critical for maintaining its stability and preventing precipitation.[1][2] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro studies.
Data Presentation: Long-Term Storage Stability of this compound in DMSO
| Storage Temperature | Duration | Solvent | Stability | Source |
| -20°C | Up to 1 month | DMSO | Stable | [3][4] |
| -80°C | Up to 1 year | DMSO | Stable | [4] |
| Room Temperature | 24 hours | Methanol | Stable | [5] |
| Refrigerated (4°C) | 5 days | Methanol | Stable | [5] |
Note: It is highly recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure accuracy. Avoid repeated freeze-thaw cycles.
Forced Degradation of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.[6][7] this compound has been shown to be susceptible to degradation under various stress conditions.
Data Presentation: Summary of this compound Forced Degradation Studies
| Stress Condition | Reagent/Method | Observed Degradation | Source |
| Acid Hydrolysis | 0.1N HCl, refluxed | Significant degradation | [8] |
| Base Hydrolysis | 0.1N NaOH, refluxed | Significant degradation | [8] |
| Oxidation | 3% Hydrogen Peroxide | Significant degradation | [8] |
| Thermal Degradation | 60°C for 24 hours | Minimal degradation | [8] |
| Photolytic Degradation | UV light at 254nm for 24 hours | Minimal degradation | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly for 2-3 minutes until the this compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3][4]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound and separating it from its degradation products.[8][9]
Chromatographic Conditions:
-
Column: Spherisorb ODS2 (250mm x 4.6mm, 5µm) or equivalent C18 column.[8]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M sodium perchlorate in a ratio of 40:30:30 (v/v), with the pH adjusted to 6.1.[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Detection: UV at 240 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Sample Preparation: Dilute the this compound solution (from stability studies) with the mobile phase to a suitable concentration within the linear range of the assay.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Analysis: Monitor the chromatogram for the this compound peak and any potential degradation product peaks. The retention time for this compound is approximately 7.0 minutes under these conditions.[8]
-
Quantification: Calculate the percentage of this compound remaining by comparing the peak area of the aged sample to that of a freshly prepared standard of the same concentration.
Mandatory Visualizations
Caption: Workflow for this compound solution stability testing.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guides and FAQs
Q1: My this compound solution has a precipitate. What should I do?
A1: Precipitation of this compound from a stock solution can be due to several factors:
-
Low Temperature: If the solution has been stored at a low temperature, the solubility may have decreased. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.
-
Solvent Saturation: The concentration of this compound may be too high for the solvent. Try preparing a more dilute stock solution.
-
Moisture Contamination: DMSO is hygroscopic, and absorbed water can reduce the solubility of hydrophobic compounds. Use anhydrous DMSO and ensure it is fresh.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation. It is best to aliquot the stock solution into single-use volumes.
Q2: Can I prepare a stock solution of this compound in an aqueous buffer?
A2: this compound is practically insoluble in water (<0.01 mg/mL).[2] Therefore, preparing a stock solution directly in an aqueous buffer is not recommended as it will likely result in immediate precipitation. A concentrated stock should first be prepared in an organic solvent like DMSO, which can then be serially diluted into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How should I add my this compound DMSO stock to my aqueous cell culture medium to avoid precipitation?
A3: To minimize precipitation when diluting a DMSO stock into an aqueous medium, a technique known as "solvent-shifting" or "antisolvent precipitation" should be carefully managed:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C.
-
Step-wise dilution: Perform an intermediate dilution of the DMSO stock into a small volume of the pre-warmed medium.
-
Vortexing: While gently vortexing or swirling the medium, add the this compound solution drop-wise to facilitate rapid dispersion.
-
Final Dilution: Add the intermediate dilution to the final volume of the medium.
Q4: What are the known degradation products of this compound?
A4: Forced degradation studies have shown that this compound degrades under hydrolytic (acidic and basic) and oxidative conditions.[8] The primary metabolites identified in vivo are 1-(4-piperidyl)-2-benzimidazolinone and 4,4-bis(4-fluorophenyl) butyric acid, which may also be relevant in in vitro degradation pathways.[10] It is crucial to use a stability-indicating analytical method, such as the HPLC method described above, to separate and quantify this compound from these potential degradants.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. biomedres.us [biomedres.us]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. rjptonline.org [rjptonline.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Pimozide-Based Animal Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pimozide in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diphenylbutylpiperidine derivative and a first-generation antipsychotic.[1][2][3] Its primary mechanism of action is the blockade of dopamine D2 receptors in the central nervous system.[4][5][6][7] This action is thought to underlie its therapeutic effects in conditions like schizophrenia and Tourette's syndrome.[1][7][8][9]
Q2: What are the common challenges associated with the physical and chemical properties of this compound?
The most significant challenge is its poor aqueous solubility, which complicates the preparation of solutions for in vivo administration.[1][10] this compound's solubility in water is less than 0.01 mg/mL.[10] It is also sensitive to light and can degrade under acidic and basic conditions.[11][12]
Q3: What are the known off-target effects of this compound?
Besides its high affinity for D2 dopamine receptors, this compound also binds to other receptors, which can lead to off-target effects and confound experimental results. It has a notable affinity for dopamine D3, 5-HT7, and α1-adrenergic receptors.[4] Additionally, it can block voltage-dependent calcium channels and the hERG potassium channel, the latter of which is associated with cardiovascular risks like QT interval prolongation.[1][3]
Troubleshooting Guides
Formulation and Administration
Problem: this compound is precipitating out of my vehicle during solution preparation or before administration.
-
Possible Cause: Poor solubility of this compound in the chosen vehicle.
-
Troubleshooting Steps:
-
Vehicle Selection: this compound has very low water solubility.[10] Consider using a vehicle system known to be effective for this compound. Common vehicles include:
-
Solubility Enhancement:
-
Gentle warming and sonication can aid dissolution. However, be cautious of this compound's stability at higher temperatures.
-
Ensure the final concentration is within the known solubility limits for the chosen solvent system (see Table 1).
-
-
pH Adjustment: this compound's solubility is pH-dependent, with decreased solubility at neutral pH.[1] Acidic conditions may improve solubility but can also lead to degradation.[11] Careful pH optimization and stability testing are crucial if using this approach.
-
Problem: I am observing irritation or adverse reactions at the injection site.
-
Possible Cause: The vehicle, particularly high concentrations of DMSO or other organic solvents, may be causing local tissue irritation.
-
Troubleshooting Steps:
-
Minimize Organic Solvents: Reduce the percentage of DMSO or other organic solvents in your final formulation to the lowest effective concentration.
-
Alternative Vehicles: Consider less irritant vehicles like corn oil for subcutaneous injections if appropriate for your experimental design.
-
Route of Administration: If possible, switch to a less sensitive route of administration, such as oral gavage, though this will alter the pharmacokinetic profile.
-
Dosing and Pharmacokinetics
Problem: I am not observing the expected behavioral effects at my chosen dose.
-
Possible Cause: The dose may be too low or too high, or the timing of the behavioral test may not align with this compound's peak plasma concentration.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Doses in rodents can range from 0.05 mg/kg to 3.0 mg/kg depending on the study.[3][13][14]
-
Timing of Administration: this compound has a delayed onset of action.[15] Peak serum levels in rodents are generally observed 6-8 hours after oral administration.[16][17] Adjust the timing of your behavioral testing accordingly.
-
Metabolism: this compound is metabolized by CYP3A4, CYP1A2, and CYP2D6 enzymes.[18][19] Genetic variations in these enzymes, particularly CYP2D6, can lead to significant inter-individual differences in metabolism and drug exposure.[6][7] Be aware that different rodent strains may exhibit variability in their metabolic capacity.
-
Problem: My results are highly variable between animals.
-
Possible Cause: As mentioned above, inter-individual differences in metabolism can lead to variability.
-
Troubleshooting Steps:
-
Consistent Dosing Procedure: Ensure a consistent and accurate dosing procedure for all animals.
-
Animal Strain: Use a consistent and well-characterized animal strain.
-
Larger Sample Size: Increase the number of animals per group to account for individual variability.
-
Interpretation of Behavioral Data
Problem: I am observing a general decrease in motor activity, which is confounding my results in a reward-based task.
-
Possible Cause: this compound can induce extrapyramidal side effects, including akinesia (a reduction in voluntary movement) and catalepsy, especially at higher doses.[20][21] This can be misinterpreted as a lack of motivation or anhedonia.
-
Troubleshooting Steps:
-
Motor Activity Controls: Include specific control tests to assess motor function independently of the primary behavioral task. Examples include the open field test for general locomotor activity or the rotarod test for motor coordination.
-
Dose Adjustment: A lower dose of this compound may be sufficient to block dopamine D2 receptors without causing significant motor impairment.
-
Task Design: Design your behavioral task to minimize the influence of motor confounds. For example, in an operant conditioning paradigm, a reduction in response rate could be due to motor effects rather than a change in reinforcement value.[22][23]
-
Problem: The behavioral effects of this compound are not consistent with a simple anhedonia hypothesis.
-
Possible Cause: The effects of this compound on behavior are complex and not solely attributable to blocking the rewarding effects of stimuli.
-
Troubleshooting Steps:
-
Consider Alternative Interpretations: this compound may affect other aspects of behavior, such as response initiation, sensory-motor integration, or the salience of environmental cues.[1][16]
-
Comprehensive Behavioral Analysis: Employ a battery of behavioral tests to obtain a more complete picture of this compound's effects. For example, a conditioned taste aversion paradigm suggested that this compound might induce an aversive state rather than blocking reward.[11]
-
Data and Protocols
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) |
| Water | < 0.01 | < 2.17 x 10⁻⁵ | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~30 - 90 | ~0.065 - 0.195 | 25 |
| Dimethylformamide (DMF) | ~30 | ~0.065 | Not Specified |
| Ethanol | ~3 (discrepancies exist) | ~0.0065 | Not Specified |
Table 2: Receptor Binding Affinity (Ki in nM)
| Receptor | Ki (nM) |
| Dopamine D2 | 3.0 |
| Dopamine D3 | 0.83 |
| Dopamine D1 | 6600 |
| 5-HT1A | 310 |
| 5-HT7 | 0.5 |
| α1-adrenoceptor | 39 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection
-
Objective: To prepare a 1 mg/mL stock solution of this compound for IP injection in rodents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile 0.9% saline
-
Sterile vials and syringes
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a small volume of DMSO. For example, to make a 10 mg/mL stock in DMSO, dissolve 10 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing can be used to aid dissolution.
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.
-
Slowly add the this compound-DMSO stock solution to the vehicle while vortexing to create the final desired concentration (e.g., 1 mg/mL).
-
Ensure the final solution is clear and free of precipitates. If necessary, sterile filter the solution using a 0.22 µm syringe filter.
-
Store the solution protected from light. It is recommended to use the solution immediately after preparation.[4]
-
Protocol 2: Behavioral Assessment of Motor Side Effects
-
Objective: To assess potential motor confounds of this compound administration.
-
Apparatus: Open field arena, rotarod apparatus.
-
Procedure:
-
Open Field Test:
-
Administer this compound or vehicle to the animals at the predetermined time before testing.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 10-30 minutes).
-
A significant decrease in locomotor activity in the this compound group compared to the vehicle group suggests motor side effects.
-
-
Rotarod Test:
-
Train the animals on the rotarod at a constant or accelerating speed until they reach a stable baseline performance.
-
On the test day, administer this compound or vehicle.
-
At the appropriate time after injection, place the animals on the rotarod and measure the latency to fall.
-
A reduced latency to fall in the this compound group indicates impaired motor coordination.
-
-
Visualizations
Caption: A typical experimental workflow for a this compound behavioral study in rodents.
Caption: this compound's interaction with its primary target and various off-target receptors.
References
- 1. Alteration of exploration and the response to food associated cues after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound: a review of its pharmacological properties and therapeutic uses in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nda.gov.za [nda.gov.za]
- 10. The anti-psychotic drug this compound is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of this compound on drinking behavior in the rat: an investigation using the conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. drugs.com [drugs.com]
- 14. Effects of this compound on accuracy of performance and distribution of correct responding on a simultaneous discrimination task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: delayed onset of action at rat striatal pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Time-response effects of this compound on operant behavior and schedule-induced polydipsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. researchgate.net [researchgate.net]
- 19. edaegypt.gov.eg [edaegypt.gov.eg]
- 20. pdf.hres.ca [pdf.hres.ca]
- 21. Antipsychotic - Wikipedia [en.wikipedia.org]
- 22. az.research.umich.edu [az.research.umich.edu]
- 23. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
Technical Support Center: Minimizing Pimozide Toxicity in Primary Neuron Cultures
Welcome to the Technical Support Center for the use of Pimozide in primary neuron cultures. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments while minimizing potential neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a dopamine receptor antagonist with a high affinity for D2 and D3 dopamine receptors. By blocking these receptors, it reduces dopamine-related signaling in neurons.[1] this compound also shows affinity for serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes, and can act as a blocker of certain voltage-gated potassium and calcium channels.[1]
Q2: What are the common signs of this compound-induced toxicity in primary neuron cultures?
A2: this compound toxicity can manifest as reduced cell viability, significant changes in neuronal morphology such as neurite retraction and blebbing, and ultimately, cell death.[2] At a subcellular level, toxicity may be associated with mitochondrial dysfunction, increased oxidative stress, and dysregulation of calcium homeostasis.
Q3: What is a recommended starting concentration range for this compound in primary neuron cultures to avoid toxicity?
A3: A specific non-toxic concentration of this compound can vary depending on the neuronal cell type (e.g., cortical, hippocampal), culture density, and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A suggested starting range for such an experiment would be from low nanomolar (nM) to low micromolar (µM) concentrations. For example, studies on its channel blocking activity have used concentrations in the low micromolar range (e.g., IC50 of 4.2 µM for Kv2.1 channels).
Q4: How can I determine the toxic concentration of this compound in my specific neuronal culture?
A4: To determine the toxic concentration, you should perform a dose-response analysis using a range of this compound concentrations. You can assess cell viability using assays such as the MTT or LDH assay. The concentration that causes a significant reduction in cell viability (e.g., 50% reduction, or IC50) would be considered toxic. It is advisable to test a range of concentrations both below and above the expected effective dose for its intended experimental purpose.
Q5: Are there any known agents that can help mitigate this compound-induced neurotoxicity?
A5: While specific studies on mitigating this compound-induced neurotoxicity in primary neurons are limited, general neuroprotective agents that combat oxidative stress may be beneficial. Antioxidants such as N-acetylcysteine (NAC), Vitamin E, and Resveratrol have shown neuroprotective effects in various models of neurotoxicity.[2][3][4][5][6][7][8][9] Their effectiveness against this compound-induced toxicity would need to be empirically validated in your experimental setup.
Troubleshooting Guides
Problem 1: Significant cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value for toxicity in your specific neuronal culture. Start with a lower concentration range and titrate up. |
| Prolonged exposure to this compound. | Conduct a time-course experiment to determine the optimal incubation time. It's possible that shorter exposure times are sufficient for the desired experimental effect without inducing significant cell death. |
| Increased oxidative stress. | Co-treat with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E.[2][5][6][7] A dose-response of the antioxidant should also be performed to find the optimal protective concentration without interfering with the experiment. |
| Mitochondrial dysfunction. | Assess mitochondrial health using a mitochondrial membrane potential assay. If dysfunction is detected, consider using mitochondrial-protective agents. |
| Disruption of calcium homeostasis. | Monitor intracellular calcium levels using calcium imaging. If dysregulation is observed, ensure your culture medium has appropriate calcium concentrations and consider agents that stabilize intracellular calcium. |
Problem 2: Altered neuronal morphology (e.g., neurite retraction, reduced branching) after this compound treatment.
| Possible Cause | Suggested Solution |
| Sub-lethal toxicity. | Even at concentrations that do not cause widespread cell death, this compound may affect neuronal health. Reduce the concentration of this compound to a level that does not impact morphology. |
| Disruption of cytoskeletal dynamics. | Assess neurite outgrowth and complexity using immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2) and quantify using software like ImageJ.[1][4][10] |
| Off-target effects. | This compound is known to interact with multiple receptors and channels. Consider if these off-target effects could be influencing neuronal morphology in your model. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
This protocol is adapted from standard MTT assay procedures for primary neurons.[11]
-
Cell Plating: Plate primary neurons in a 96-well plate at your desired density and allow them to adhere and mature for the desired number of days in vitro (DIV).
-
This compound Treatment: Prepare a serial dilution of this compound in your neuronal culture medium. A suggested range is 10 nM to 50 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-only control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This protocol is based on standard LDH cytotoxicity assays.[5][12]
-
Cell Plating and Treatment: Plate and treat neurons with a range of this compound concentrations as described in Protocol 1. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer) and a negative (vehicle) control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Quantifying Neurite Outgrowth using ImageJ
This protocol provides a general workflow for quantifying neurite outgrowth.[1][4][10]
-
Cell Culture and Treatment: Culture primary neurons on coverslips in a 24-well plate. Treat with non-toxic concentrations of this compound determined from viability assays.
-
Immunocytochemistry: After the treatment period, fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 10% goat serum. Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin) overnight at 4°C. The next day, wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488). Mount the coverslips on slides.
-
Image Acquisition: Acquire images of the neurons using a fluorescence microscope.
-
Image Analysis with ImageJ:
-
Open the images in ImageJ.
-
Use the "NeuronJ" or "Simple Neurite Tracer" plugin.
-
Trace the neurites of individual neurons. The plugin will measure the length of the traced neurites.
-
For each condition, measure a sufficient number of neurons to ensure statistical power.
-
-
Data Analysis: Compare the average total neurite length, number of primary neurites, and number of branches between the control and this compound-treated groups.
Visualizations
Caption: Putative signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for minimizing this compound toxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Haloperidol-induced cell death--mechanism and protection with vitamin E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin E prevents the neuronal cell death by repressing cyclooxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol Adjunct Therapy for Negative Symptoms in Patients With Stable Schizophrenia: A Double-Blind, Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]
- 7. N-acetylcysteine Protects against Apoptosis through Modulation of Group I Metabotropic Glutamate Receptor Activity | PLOS One [journals.plos.org]
- 8. Neuro-Protective Effects of Resveratrol on Carbon Monoxide-Induced Toxicity in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective action of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Pimozide signaling studies
Welcome to the technical support center for researchers utilizing Pimozide in signaling studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in signaling studies?
This compound is primarily known as a potent antagonist of the Dopamine D2 receptor.[1] However, in recent research, particularly in oncology, it has been identified as an inhibitor of the STAT3 and STAT5 signaling pathways.[2][3] It has also been shown to block L-type calcium channels and induce autophagy in various cell types.[4]
Q2: this compound has poor solubility in aqueous solutions. How should I prepare it for cell culture experiments?
This compound is practically insoluble in water but is soluble in organic solvents like DMSO and ethanol.[1][3][5] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO.[2][6] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: I'm observing significant cytotoxicity at concentrations where I expect to see specific signaling inhibition. What could be the cause?
There are several potential reasons for unexpected cytotoxicity:
-
High DMSO Concentration: As mentioned, ensure the final DMSO concentration in your media is not toxic to your specific cell line. Run a vehicle control with the same DMSO concentration to assess its effect.
-
Off-Target Effects: this compound is known to have off-target effects, including the blockade of calcium channels, which can disrupt cellular homeostasis and lead to cell death in certain cell types. It can also impact mitochondrial function.[7][8]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve to determine the optimal concentration range for your experiments.
Q4: I am not observing the expected inhibition of STAT3 phosphorylation after this compound treatment. What should I check?
-
This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration and incubation time for your cell line. These parameters may need to be optimized.
-
Basal STAT3 Activation: Confirm that your cell line has a detectable basal level of phosphorylated STAT3 (p-STAT3). If not, you may need to stimulate the cells with a known activator (e.g., IL-6) to induce STAT3 phosphorylation before treating with this compound.
-
Antibody Quality: Verify the specificity and efficacy of your p-STAT3 antibody. Include positive and negative controls in your Western blot experiment. A positive control could be a lysate from cells known to have high p-STAT3 levels, and a negative control could be a lysate from cells treated with a known JAK/STAT inhibitor.
-
Experimental Protocol: Review your Western blot protocol for any potential issues in sample preparation, protein transfer, or antibody incubation steps.
Q5: this compound is reported to induce autophagy. How can I confirm this in my experimental system?
Autophagy induction is often assessed by monitoring the conversion of LC3-I to LC3-II. However, an accumulation of LC3-II can indicate either an increase in autophagosome formation or a blockage in their degradation. To distinguish between these possibilities, it is recommended to perform an autophagic flux assay.[9] This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor suggests an increase in autophagic flux.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of STAT3 Signaling
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the IC50 for STAT3 phosphorylation inhibition in your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Low Basal p-STAT3 Levels | Stimulate cells with an appropriate cytokine or growth factor (e.g., IL-6, EGF) to induce STAT3 phosphorylation before this compound treatment. |
| Poor Antibody Performance | Validate your p-STAT3 antibody using positive controls (e.g., pervanadate-treated cell lysate) and negative controls. |
| Problems with Western Blotting | Review and optimize your lysis buffer, protein transfer, and antibody incubation conditions. Use phosphatase inhibitors in your lysis buffer. |
Issue 2: Unexpected Cell Death or Viability Results
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability. |
| This compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the stock solution is fully dissolved before diluting. |
| Off-Target Cytotoxicity | Consider this compound's known off-target effects, such as calcium channel blockade. You may need to use lower concentrations or a different inhibitor to achieve your desired signaling modulation without cytotoxicity. |
| Assay-Specific Artifacts | Be aware of potential artifacts with your viability assay (e.g., MTT, XTT). For example, some compounds can interfere with the enzymatic reactions of these assays. Consider using a complementary assay (e.g., trypan blue exclusion, crystal violet staining).[10][11] |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. Note that these values can vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | Cell Proliferation (WST-8) | 17.49 (48h) | |
| MG-63 | Osteosarcoma | Cell Proliferation (WST-8) | ~15 (48h) | |
| SW1353 | Osteosarcoma | Cell Proliferation (WST-8) | ~18 (48h) | |
| U-87MG | Glioblastoma | Cell Proliferation (SRB) | ~15 (48h) | [12] |
| Daoy | Medulloblastoma | Cell Proliferation (SRB) | ~14 (48h) | [12] |
| GBM 28 | Glioblastoma | Cell Proliferation (SRB) | ~16 (48h) | [12] |
| U-251MG | Glioblastoma | Cell Proliferation (SRB) | ~12 (48h) | [12] |
| A549 | Lung Cancer | Cell Viability (MTT) | ~10-20 (72h) | [13] |
| HCC4006 | Lung Cancer | Cell Viability (MTT) | ~10-20 (72h) | [13] |
| H1437 | Lung Cancer | Cell Viability (MTT) | ~10-20 (72h) | [13] |
| H4006 | Lung Cancer | Cell Viability (MTT) | ~10-20 (72h) | [13] |
| MDA-MB-231 | Breast Cancer | Cell Viability | ~17.5 | [14] |
| MCF-7 | Breast Cancer | Cell Viability | ~16.54 | [14] |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (prepared from a DMSO stock) or vehicle control (DMSO) for the desired duration.
-
If necessary, stimulate cells with a known STAT3 activator (e.g., IL-6) for a short period before harvesting.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Autophagic Flux Assay (LC3 Turnover)
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound or a vehicle control.
-
In parallel, treat cells with this compound plus a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for the last 2-4 hours of the this compound treatment.
-
Include a control group treated with the lysosomal inhibitor alone.
-
-
Protein Extraction and Western Blotting:
-
Follow the steps for cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Use a primary antibody specific for LC3. Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected.
-
Also, probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensity of LC3-II and the loading control.
-
Normalize the LC3-II signal to the loading control.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment indicates an induction of autophagic flux.
-
Protocol 3: Calcium Imaging with Fura-2 AM
-
Cell Preparation:
-
Seed cells on glass coverslips and allow them to adhere.
-
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).
-
Wash the cells once with the salt solution.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the salt solution to remove excess dye and allow for de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on a fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing this compound and record the change in the fluorescence ratio over time.
-
As a positive control, you can use a known calcium ionophore like ionomycin to elicit a maximal calcium response.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Plot the change in this ratio over time to visualize the effect of this compound on intracellular calcium levels.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. ≥98% (TLC), powder, D₂ dopamine receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound and Imipramine Blue Exploit Mitochondrial Vulnerabilities and Reactive Oxygen Species to Cooperatively Target High Risk Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of neuropsychiatric medications on mitochondrial function: For better or for worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. moodle2.units.it [moodle2.units.it]
Pimozide Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of pimozide and strategies to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
This compound is susceptible to degradation through two main pathways: metabolic degradation in vivo and chemical degradation under various environmental conditions.
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Metabolic Degradation: In the body, this compound is extensively metabolized in the liver, primarily through N-dealkylation. This process is catalyzed by cytochrome P450 enzymes, mainly CYP3A4, and to a lesser extent, CYP1A2 and CYP2D6.[1] The two major metabolites identified are 1-(4-piperidyl)-2-benzimidazolinone and 4,4-bis(4-fluorophenyl) butyric acid.[1]
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Chemical Degradation: this compound has been shown to degrade under forced conditions, including exposure to acidic, alkaline, oxidative, thermal, and photolytic stress.[2][3] It is particularly sensitive to alkaline conditions and UV light.[2][3] One observed degradation pathway across multiple stress conditions involves the conversion of the carbonyl group to an alcohol.[3]
Troubleshooting Guide
Q2: My this compound sample shows significant degradation. How can I identify the cause?
To identify the cause of this compound degradation, a systematic forced degradation study is recommended. This involves exposing a this compound sample to a range of stress conditions to pinpoint its vulnerabilities.
Recommended Stress Conditions for Forced Degradation Studies:
| Stress Condition | Typical Experimental Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 60°C for 24 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) for 24 hours |
By analyzing the degradation profile under each condition, you can determine the primary cause of instability in your experimental setup. For instance, significant degradation under alkaline conditions suggests that the pH of your formulation or solvent system may need adjustment.
Q3: What are the expected degradation products of this compound under stress conditions?
Forced degradation studies have shown that this compound degrades into multiple products depending on the stress condition. While the exact structures of all degradation products are not fully elucidated in publicly available literature, the number of degradation products observed under different conditions has been reported.
| Stress Condition | % Degradation Observed | Number of Degradation Products |
| Acid Hydrolysis (0.1N HCl, 24h) | 10.8% | 2 |
| Base Hydrolysis (0.1N NaOH, 24h) | 12.5% | 4 |
| Oxidative (3% H₂O₂, 24h) | 8.41% | 3 |
| Thermal (60°C, 24h) | 5.28% | 1 |
| UV Light (254nm, 24h) | 9.10% | 3 |
Data compiled from a study by Sai Prudhvi N, et al. (2020).
One identified degradation pathway involves the reduction of the carbonyl group of the benzimidazolinone ring to a hydroxyl group, forming an alcohol derivative. This has been observed under various stress conditions.[3]
Prevention Strategies
Q4: How can I prevent the degradation of this compound in my formulations?
Preventing this compound degradation involves a multi-faceted approach focusing on formulation optimization, and appropriate storage and handling.
Formulation Strategies:
-
pH Control: Since this compound is susceptible to base-catalyzed hydrolysis, maintaining the pH of liquid formulations in a neutral to slightly acidic range is crucial. A pH of 5.5 has been used in analytical mobile phases, suggesting stability in this region.[2] The use of appropriate buffer systems (e.g., citrate, acetate) can help maintain the desired pH.
-
Excipient Compatibility: Conduct thorough drug-excipient compatibility studies during pre-formulation. While specific incompatibilities for this compound are not extensively documented in the provided search results, common excipients known to cause degradation, such as those with high water content or reactive impurities, should be carefully evaluated. Studies have been conducted on fast-dissolving tablets using excipients like Kyron T-314 and Avicel PH 102, which were found to be compatible.[4]
-
Use of Antioxidants: To mitigate oxidative degradation, the inclusion of antioxidants in the formulation can be beneficial. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.
-
Solid Dispersion Techniques: For solid dosage forms, techniques like solid dispersion can enhance stability. Studies have shown that fast-dissolving tablets of this compound prepared using solid dispersion techniques exhibit good stability.[]
Storage and Handling:
-
Protection from Light: this compound is sensitive to UV light.[2][3] Therefore, it is essential to store both the bulk drug and its formulations in light-resistant containers (e.g., amber glass vials) and to minimize exposure to light during experiments.
-
Temperature Control: Although this compound is relatively stable under thermal stress compared to other conditions, storage at controlled room temperature is recommended to minimize any potential for heat-induced degradation.
-
Moisture Control: As with most pharmaceuticals, this compound should be protected from high humidity to prevent potential hydrolysis. The use of desiccants in packaging for solid dosage forms is a good practice.
Experimental Protocols
Q5: Can you provide a detailed protocol for a stability-indicating HPLC method for this compound?
The following is a validated stability-indicating HPLC method for the separation and quantification of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC-UV) Method:
| Parameter | Specification |
| Column | Spherisorb ODS2 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol: Acetonitrile: 0.1M Sodium Perchlorate (40:30:30 v/v), pH adjusted to 6.1 |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Retention Times:
-
This compound: ~7.0 min
-
Impurity A: ~5.9 min
-
Impurity B: ~10.1 min
Q6: Is there a more sensitive method for analyzing this compound and its degradation products?
Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity for the analysis of this compound and its degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method:
| Parameter | Specification |
| Column | Waters C18 (150mm x 4.5mm, 5µm) |
| Mobile Phase | Methanol: Acetonitrile (65:35 v/v), pH adjusted to 5.5 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and Mass Spectrometry |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transitions (MRM) | m/z 462.1 → 217.5 for this compound |
This method has been shown to effectively separate this compound from its degradation products formed under various stress conditions.[2]
Visualizations
This compound Metabolic Degradation Pathway
Caption: Metabolic pathway of this compound via N-dealkylation.
Generalized Chemical Degradation Pathways of this compound
Caption: Factors leading to the chemical degradation of this compound.
Experimental Workflow for this compound Stability Study
Caption: Workflow for conducting a forced degradation study of this compound.
References
Improving the bioavailability of Pimozide in oral formulations for research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of Pimozide in research formulations. This compound, a BCS Class II compound, exhibits low aqueous solubility and is subject to significant first-pass metabolism, posing challenges for achieving consistent and adequate systemic exposure in preclinical and clinical studies.
This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in the development of robust oral this compound formulations.
Troubleshooting Guide
This section addresses common issues encountered during the formulation and evaluation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro dissolution rate of this compound from solid dispersion. | - Incomplete amorphization of this compound.- Inappropriate polymer selection or drug-to-polymer ratio.- Recrystallization of this compound upon storage. | - Confirm amorphization using DSC or XRD.- Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) at various ratios (e.g., 1:1, 1:2, 1:4 drug-to-polymer).- Store the solid dispersion in a desiccator at low temperature. |
| Phase separation or drug precipitation in SMEDDS formulation upon dilution. | - Incompatible oil, surfactant, or co-surfactant.- Incorrect ratio of components.- Low drug solubility in the selected excipients. | - Conduct thorough solubility studies of this compound in various oils, surfactants, and co-surfactants.- Construct pseudo-ternary phase diagrams to identify the optimal self-emulsifying region.- Ensure the drug remains dissolved in the formulation at the intended concentration. |
| High variability in in vivo pharmacokinetic data. | - Inconsistent dosing volume or technique.- Food effects influencing absorption.- Formulation instability in the GI tract. | - Ensure accurate and consistent administration of the formulation.- Standardize the fasting state of the animal models.- For SMEDDS, ensure the formation of a stable microemulsion in simulated gastric and intestinal fluids. |
| Difficulty in quantifying this compound in plasma samples. | - Low plasma concentrations of this compound.- Matrix effects in the biological sample.- Inefficient extraction method. | - Utilize a highly sensitive analytical method like LC-MS/MS.- Employ a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for matrix effects.- Optimize the liquid-liquid or solid-phase extraction protocol to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound generally low?
A1: this compound has very low solubility in water (<0.01 mg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1] Additionally, after absorption, it undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP2D6), which reduces the amount of active drug reaching systemic circulation.[1][2]
Q2: What are the most promising strategies to improve this compound's oral bioavailability?
A2: Two highly effective methods for enhancing the bioavailability of poorly soluble drugs like this compound are Solid Dispersions and Self-Emulsifying Drug Delivery Systems (SMEDDS). Solid dispersions improve the dissolution rate by dispersing this compound in an amorphous state within a hydrophilic polymer matrix. SMEDDS are lipid-based formulations that form a fine oil-in-water emulsion in the gut, presenting the drug in a solubilized state for absorption.
Q3: How do I choose between a solid dispersion and a SMEDDS formulation for my research?
A3: The choice depends on several factors. Solid dispersions are a good option for developing solid dosage forms like tablets or capsules and can significantly enhance the dissolution rate. SMEDDS are particularly effective for highly lipophilic drugs and can also improve lymphatic transport, potentially reducing first-pass metabolism. The selection should be based on preliminary screening of drug solubility in various polymers and lipid excipients, as well as the desired dosage form for your study.
Q4: What are the critical quality attributes to assess for a this compound solid dispersion?
A4: Key attributes include the degree of amorphization (absence of crystallinity), in vitro dissolution rate enhancement compared to the pure drug, and physical and chemical stability over time. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for characterization.
Q5: What should I look for in an optimal this compound SMEDDS formulation?
A5: An ideal SMEDDS formulation should spontaneously form a clear or slightly opalescent microemulsion upon gentle mixing with aqueous media. Important characteristics to evaluate are the globule size (ideally below 100 nm), polydispersity index (PDI), self-emulsification time, and the absence of drug precipitation upon dilution.
Data Presentation
In Vitro Dissolution Performance
The following table summarizes the in vitro dissolution data for a this compound Self-Microemulsifying Drug Delivery System (SMEDDS) compared to the marketed product, ORAP® 2 mg tablets.
| Formulation | Time (minutes) | % Drug Released |
| This compound SMEDDS | 45 | > 90% |
| ORAP® 2 mg Tablet | 45 | ~ 45% |
| Data from a study on a developed this compound SMEDDS formulation.[3] |
Illustrative In Vivo Pharmacokinetic Parameters (Based on other BCS Class II drugs)
| Formulation Type | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase |
| Conventional Drug Suspension | Baseline | Baseline | - |
| Solid Dispersion | 1.5 - 3 fold increase | 2 - 5 fold increase | 200% - 500% |
| Nanoparticle Formulation | 2 - 4 fold increase | 3 - 6 fold increase | 300% - 600% |
| This data is illustrative and based on findings for other BCS Class II drugs. Actual results for this compound may vary. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:2 w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution of both components by gentle swirling or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a dry, thin film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a suitable sieve to obtain a uniform particle size.
-
Store the final product in a tightly sealed container in a desiccator.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SMEDDS)
Objective: To develop a lipid-based formulation of this compound that forms a microemulsion upon contact with aqueous fluids.
Materials:
-
This compound
-
Oil phase (e.g., Capmul MCM NF, Oleic acid)
-
Surfactant (e.g., Cremophor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the desired ratio (determined from pseudo-ternary phase diagrams). b. Heat the mixture in a water bath to 40-50°C. c. Add the accurately weighed this compound to the excipient mixture. d. Stir the mixture using a magnetic stirrer until the this compound is completely dissolved and the solution is clear. e. Allow the formulation to cool to room temperature.
-
Characterization: a. Self-Emulsification Assessment: Add a small amount of the SMEDDS formulation to a volume of distilled water with gentle agitation and observe the formation of the emulsion. b. Globule Size Analysis: Dilute the SMEDDS with a suitable aqueous medium and measure the globule size and polydispersity index (PDI) using a dynamic light scattering instrument.
Visualizations
Caption: Workflow for improving this compound's oral bioavailability.
Caption: this compound's mechanism of action via Dopamine D2 receptor antagonism.
Caption: Mechanism of bioavailability enhancement by SMEDDS.
References
Technical Support Center: CYP450 Metabolism of Pimozide and Drug Interaction Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the CYP450 metabolism of Pimozide and its potential for drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: Which CYP450 isozymes are primarily responsible for the metabolism of this compound?
A1: this compound is extensively metabolized by the cytochrome P450 system. The primary isozymes involved are CYP3A4 and CYP2D6.[1][2][3] CYP1A2 also contributes to a lesser extent.[1]
Q2: What are the major metabolites of this compound?
A2: The major metabolites of this compound are:
-
1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI): This N-dealkylation product is principally formed by CYP3A4.[1][2]
-
5-hydroxythis compound and 6-hydroxythis compound: These are novel metabolites primarily produced by CYP2D6.[1][2][3]
The formation of these metabolites accounts for approximately 90% of this compound's biotransformation.[1][2]
Q3: What is the clinical significance of the involvement of multiple CYPs in this compound metabolism?
A3: The involvement of both CYP3A4 and CYP2D6 in this compound metabolism is clinically significant due to the high potential for drug-drug interactions (DDIs). Co-administration of this compound with inhibitors of either of these enzymes can lead to increased plasma concentrations of this compound, elevating the risk of adverse effects, particularly QT prolongation.[4][5] Furthermore, the activity of CYP2D6 is highly variable in the population due to genetic polymorphisms, which can affect this compound clearance and patient response.[6]
Q4: Are there any known inhibitors of this compound metabolism that I should be aware of in my research?
A4: Yes, potent inhibitors of CYP3A4 and CYP2D6 can significantly impact this compound metabolism.
-
CYP3A4 inhibitors: Ketoconazole and troleandomycin have been shown to potently inhibit the formation of DHPBI.[7]
-
CYP2D6 inhibitors: Quinidine is a selective inhibitor of CYP2D6 and can prevent the formation of 5- and 6-hydroxythis compound.[4]
-
CYP1A2 inhibitors: Furafylline can inhibit the minor contribution of CYP1A2 to DHPBI formation.[7]
Q5: Does this compound itself inhibit any CYP450 enzymes?
A5: Yes, this compound has been shown to be a potent inhibitor of CYP2D6 and a moderate inhibitor of CYP3A4.[7] This means that this compound has the potential to affect the metabolism of other drugs that are substrates of these enzymes.
Troubleshooting Guides
In Vitro Metabolism Assays
| Problem | Possible Cause | Suggested Solution |
| Low or no metabolite formation | 1. Poor solubility of this compound: this compound is poorly soluble in aqueous solutions and may precipitate in the incubation mixture. | 1. Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO and ensure the final solvent concentration in the incubation is low (<1%).[8] Consider using techniques like solid dispersion to improve solubility.[9] |
| 2. Inactive enzyme: Improper storage or handling of human liver microsomes (HLMs) or recombinant CYP enzymes can lead to loss of activity. | 2. Ensure enzymes are stored at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles. | |
| 3. Suboptimal incubation conditions: Incorrect pH, temperature, or cofactor (NADPH) concentration. | 3. Use a potassium phosphate buffer at pH 7.4 and maintain the incubation temperature at 37°C. Ensure NADPH is freshly prepared and at a saturating concentration (typically 1 mM). | |
| High variability between replicates | 1. Inconsistent pipetting: Inaccurate dispensing of small volumes of substrate, inhibitor, or enzyme. | 1. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing master mixes. |
| 2. Edge effects in 96-well plates: Evaporation from the outer wells of the plate. | 2. Avoid using the outer wells of the plate or fill them with buffer to create a humidified environment. | |
| 3. Time-dependent inhibition (TDI): If pre-incubation is involved, variations in timing can lead to inconsistent results.[10] | 3. Use a multichannel pipette or an automated liquid handler to ensure consistent pre-incubation and reaction start times. | |
| Unexpectedly high background signal in LC-MS/MS analysis | 1. Contamination of reagents or plasticware. | 1. Use high-purity reagents and pre-screen all plasticware for extractables. |
| 2. Matrix effects from the incubation components: Components of the microsomal preparation or buffer can suppress or enhance the ionization of the analyte.[11] | 2. Perform a thorough sample cleanup (e.g., protein precipitation followed by solid-phase extraction). Use a stable isotope-labeled internal standard to compensate for matrix effects.[12] |
CYP Inhibition Assays (IC50 Determination)
| Problem | Possible Cause | Suggested Solution |
| Poorly defined IC50 curve (no clear sigmoidal shape) | 1. Inappropriate inhibitor concentration range: The selected concentrations are too high or too low to define the 50% inhibition point. | 1. Perform a preliminary range-finding experiment with a wide range of inhibitor concentrations (e.g., from 1 nM to 100 µM) to identify the appropriate range for the definitive experiment. |
| 2. Inhibitor solubility issues: The inhibitor may be precipitating at higher concentrations. | 2. Visually inspect the incubation wells for precipitation. If observed, lower the maximum inhibitor concentration or use a different solvent system for the stock solution. | |
| IC50 value is highly dependent on the protein concentration | 1. Non-specific binding of the inhibitor to microsomes: A significant fraction of the inhibitor may be bound to the microsomal protein, reducing its free concentration available to inhibit the enzyme. | 1. Use the lowest possible microsomal protein concentration that still provides a robust signal for metabolite formation.[13] Consider determining the fraction of unbound inhibitor in the incubation (fu,mic). |
| Observed IC50 shift, but the shift is small | 1. The compound is a weak time-dependent inhibitor. | 1. Increase the pre-incubation time to allow for more extensive enzyme inactivation. |
| 2. Depletion of the inhibitor during pre-incubation: The inhibitor itself may be metabolized by the CYPs, leading to a decrease in its concentration over the pre-incubation period. | 2. Use a lower microsomal protein concentration during the pre-incubation step to minimize inhibitor metabolism. |
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism
| Metabolic Pathway | Enzyme System | Km (nM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| 5-hydroxylation | Recombinant CYP2D6 | ~82 | ~0.78 (pmol/min/pmol CYP) | [1][2] |
| 5-hydroxylation | Pooled HLMs | ~2200 | ~59 (pmol/min/mg protein) | [1][2] |
| N-dealkylation (DHPBI formation) | Recombinant CYP3A4 | ~1300 | ~2.6 (pmol/min/pmol CYP) | [1][2] |
| N-dealkylation (DHPBI formation) | Pooled HLMs | ~3900 | ~600 (pmol/min/mg protein) | [1][2] |
| N-dealkylation (DHPBI formation) | Recombinant CYP1A2 | 36,100 | 0.23 (pmol/min/pmol CYP) | [7] |
Table 2: Inhibition of this compound Metabolism by Known CYP Inhibitors
| Inhibitor | Target Enzyme | This compound Concentration (µM) | % Inhibition | Reference |
| Ketoconazole | CYP3A4 | 10 | 88 | [7] |
| Troleandomycin | CYP3A4 | 10 | 79 | [7] |
| Furafylline | CYP1A2 | 10 | 48 | [7] |
Table 3: Inhibitory Potency of this compound on CYP Isozymes
| CYP Isozyme | Ki (µM) | Type of Inhibition | Reference |
| CYP2D6 | 0.75 ± 0.98 | Not specified | [7] |
| CYP3A | 76.7 ± 34.5 | Not specified | [7] |
Experimental Protocols
Protocol 1: CYP450 Reaction Phenotyping of this compound using Chemical Inhibitors in Human Liver Microsomes
Objective: To identify the CYP isozymes responsible for the metabolism of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP-specific inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, furafylline for CYP1A2)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare stock solutions of the CYP-specific inhibitors in the same solvent.
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Pooled HLMs (final concentration typically 0.2-0.5 mg/mL)
-
CYP-specific inhibitor (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding this compound (at a concentration near its Km, if known, or a concentration that gives a measurable depletion, e.g., 1 µM).
-
Immediately after adding this compound, add the NADPH regenerating system to start the metabolic reaction.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the depletion of this compound and/or the formation of its metabolites (DHPBI, 5-hydroxythis compound, 6-hydroxythis compound).
-
-
Data Analysis:
-
Calculate the percent inhibition of this compound metabolism in the presence of each inhibitor compared to the vehicle control.
-
A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
-
Protocol 2: IC50 Determination for the Inhibition of CYP3A4 and CYP2D6 by a Test Compound
Objective: To determine the concentration of a test compound that causes 50% inhibition of CYP3A4 and CYP2D6 activity.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
CYP3A4-specific substrate (e.g., midazolam) and CYP2D6-specific substrate (e.g., dextromethorphan)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH
-
Acetonitrile
-
Internal standard
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Prepare stock solutions of the probe substrates in a suitable solvent.
-
Prepare a stock solution of NADPH in buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Pooled HLMs (final concentration typically 0.1-0.2 mg/mL)
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add the probe substrate (at a concentration near its Km).
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C with shaking for a time within the linear range of metabolite formation (e.g., 10-15 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction with cold acetonitrile containing the internal standard.
-
Centrifuge to pellet protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam for midazolam, dextrorphan for dextromethorphan).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Metabolic pathways of this compound via primary CYP450 enzymes.
Caption: General experimental workflow for a CYP inhibition (IC50) assay.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of this compound to Established and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of this compound to Established and Novel Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 4. researchgate.net [researchgate.net]
- 5. UpToDate 2018 [doctorabad.com]
- 6. g-standaard.nl [g-standaard.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. xenotech.com [xenotech.com]
Validation & Comparative
A Comparative Analysis of Pimozide and Haloperidol in Preclinical Models of Tic-Like Behaviors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tourette Syndrome and other tic disorders are characterized by involuntary, repetitive movements and vocalizations. The dopamine hypothesis of tic pathophysiology, which posits that tics arise from hyperactive dopaminergic signaling in the corticostriatal-thalamocortical circuits, is supported by the clinical efficacy of dopamine D2 receptor antagonists. Among these, pimozide and haloperidol have been cornerstone treatments for decades. This guide provides a comparative analysis of their performance in controlling tic-like behaviors in animal models, offering insights into their relative efficacy and neurobiological effects to inform future drug development.
Mechanism of Action: D2 Receptor Antagonism
Both this compound and haloperidol exert their primary therapeutic effect by blocking dopamine D2 receptors in the brain, particularly in the striatum. By antagonizing these receptors, they inhibit the downstream signaling cascade initiated by dopamine, thereby reducing the excessive motor output that manifests as tics.
Comparative Efficacy in Animal Models
A common preclinical model to assess the efficacy of anti-tic medications is the apomorphine-induced stereotypy model in rodents. Apomorphine, a potent dopamine agonist, induces repetitive, compulsive behaviors such as climbing, sniffing, and gnawing, which are considered analogous to certain aspects of tics. The ability of a drug to antagonize these behaviors is indicative of its potential anti-tic efficacy.
Quantitative Comparison of Potency
A key study evaluated the dose-dependent antagonism of apomorphine-induced climbing behavior in mice by various neuroleptic agents, including this compound and haloperidol. The effective dose required to inhibit the climbing response by 50% (ED50) was determined for each compound.
| Drug | ED50 (mg/kg) for Antagonism of Apomorphine-Induced Climbing |
| This compound | 0.24 |
| Haloperidol | 0.06 |
Data sourced from Costall and Naylor (1977).
These results indicate that in this specific animal model, haloperidol is approximately four times more potent than this compound in antagonizing dopamine agonist-induced tic-like behaviors.
Differential Effects on Dopamine Metabolism and Genetic Influences
Beyond direct receptor antagonism, the long-term effects of these drugs on dopamine metabolism and their interaction with genetic factors can influence their overall therapeutic profile.
Chronic Administration and Dopamine Metabolism in Rats
A study comparing the effects of chronic (2-week) administration of this compound and haloperidol in rats revealed significant differences in their impact on dopamine metabolism upon withdrawal.
| Feature | Haloperidol | This compound |
| Dopamine Metabolism after Withdrawal | Depressed (indicative of dopaminergic hypersensitivity) | Normal |
| Behavior after Withdrawal | Hyperactivity lasting up to 3 weeks | Catalepsy maintained for up to 8 days |
| Induction of Dopaminergic Supersensitivity | Yes | No |
Findings from O'Keeffe et al. (1988).
These findings suggest that chronic treatment with haloperidol may lead to adaptive changes in the dopamine system, resulting in a supersensitivity that is not observed with this compound. This could have implications for the development of tolerance and withdrawal effects.
Influence of Genetic Background in Mice
The therapeutic response and side effect profile of neuroleptics can be influenced by an individual's genetic makeup. A comparative study in two different mouse strains, BALB/c and C57BL/6, highlighted strain-dependent effects of this compound and haloperidol on brain biogenic amines.[1]
| Mouse Strain | Drug | Effect on Striatal Dopamine Turnover | Effect on Serotonin Turnover |
| BALB/c | Haloperidol | Higher turnover compared to this compound | Not specified |
| This compound | Lower turnover compared to haloperidol | Not specified | |
| C57BL/6 | Haloperidol | No significant difference with this compound | Lesser decrease compared to this compound |
| This compound | No significant difference with haloperidol | Greater decrease compared to haloperidol |
Data from Ali et al. (1995).[1]
The study suggests that the higher incidence of extrapyramidal side effects with haloperidol may be related to its more pronounced effect on dopamine turnover in certain genetic backgrounds (BALB/c). Conversely, the sedative effects of this compound might be linked to its greater impact on serotonin turnover in other genetic contexts (C57BL/6).[1]
Experimental Protocols
Apomorphine-Induced Stereotypy in Mice
This protocol is a standard method for evaluating the in vivo activity of dopamine receptor antagonists.
Detailed Methodology:
-
Animals: Male mice of a specified strain (e.g., Swiss Webster) are used. They are housed individually in wire mesh cages to facilitate the observation of climbing behavior.
-
Drug Administration:
-
Test compounds (this compound, haloperidol) or vehicle are administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses to establish a dose-response curve.
-
After a predetermined pretreatment time (typically 30-60 minutes), apomorphine hydrochloride (e.g., 1.0 mg/kg) is administered subcutaneously.
-
-
Behavioral Assessment:
-
Immediately after apomorphine injection, mice are placed in the observation cages.
-
Stereotyped behaviors are scored by trained observers who are blind to the treatment conditions.
-
A common scoring system for climbing behavior involves recording the amount of time the mouse spends with all four paws on the vertical surface of the cage.
-
Observations are typically made for a period of 30 minutes, with scores recorded at regular intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
The mean climbing time or stereotypy score for each treatment group is calculated.
-
The percentage inhibition of the apomorphine-induced response is determined for each dose of the antagonist.
-
The ED50 value, the dose that produces 50% inhibition of the maximal response, is calculated using regression analysis.
-
Conclusion
Preclinical data from animal models indicate that both this compound and haloperidol are effective in antagonizing dopamine-mediated tic-like behaviors. Haloperidol demonstrates greater potency in the apomorphine-induced stereotypy model. However, studies on chronic administration and in different genetic strains suggest that this compound may have a more favorable profile regarding the development of dopaminergic supersensitivity and may exhibit different side-effect liabilities depending on the genetic background. These findings underscore the importance of considering not only acute efficacy but also long-term neurochemical adaptations and pharmacogenetic factors in the development of novel anti-tic medications. Future research should aim to further elucidate the distinct neuropharmacological profiles of these and other D2 antagonists to better predict their clinical performance and guide personalized treatment strategies.
References
Pimozide: A Repurposed Antipsychotic with Promising Anti-Cancer Efficacy
A growing body of preclinical evidence suggests that Pimozide, an FDA-approved antipsychotic medication, exhibits potent anti-cancer properties across a range of malignancies. This comparison guide synthesizes key findings on the efficacy of this compound, detailing its mechanisms of action, comparing its performance against other agents, and providing insights into the experimental protocols used to validate these findings. This objective analysis is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies in oncology.
This compound's journey from a dopamine D2 receptor antagonist for psychiatric disorders to a candidate for cancer therapy is underpinned by its ability to modulate critical signaling pathways implicated in tumor growth, proliferation, and metastasis.[1][2][3] Studies have demonstrated its effectiveness in various cancers, including breast, colorectal, brain, prostate, and osteosarcoma.[4][5][6][7][8][9] The primary mechanisms of its anti-neoplastic activity involve the inhibition of key signaling cascades such as STAT3 and Wnt/β-catenin, induction of apoptosis and autophagy, and suppression of cancer cell migration.[4][5][6][10][11][12]
Comparative Efficacy of this compound
This compound has been shown to inhibit cancer cell proliferation in a dose- and time-dependent manner.[5][8] The following tables summarize its in vitro efficacy, denoted by IC50 values, across various cancer cell lines and provide a glimpse into its in vivo anti-tumor effects.
In Vitro Cytotoxicity: IC50 Values
| Cancer Type | Cell Line | IC50 (µM) | Duration (hours) | Reference |
| Brain Cancer | U-87MG | 12 - 16 | 48 | [6][13] |
| Brain Cancer | Daoy | 12 - 16 | 48 | [6][13] |
| Brain Cancer | GBM 28 | 12 - 16 | 48 | [6][13] |
| Brain Cancer | U-251MG | 12 - 16 | 48 | [6][13] |
| Breast Cancer | MCF-7 | 4 | 24 | [2][9] |
| Breast Cancer | MDA-MB-231 | 8 | 24 | [2][9] |
In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment | Outcome | Reference |
| Brain Cancer (U-87MG intracranial xenograft) | 25 mg/kg this compound (oral administration) | 45% suppression of tumor growth | [6][10][13] |
| Colorectal Cancer (HCT116 & SW480 xenografts) | 25 mg/kg/day this compound (oral gavage) | Significant inhibition of tumor growth | [4] |
| Breast Cancer (MDA-MB-231 xenograft) | Not specified | Potent in vivo antitumor activity | [8][14] |
| Pancreatic Cancer (AsPC-1 lung metastasis model) | Not specified | 62.8% inhibition of metastatic colony formation in the lung | [15] |
Key Mechanisms of Action
This compound exerts its anti-cancer effects through multiple pathways, making it a promising multi-targeted agent.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial mediator of tumor cell proliferation, survival, and angiogenesis. This compound has been identified as a STAT3 inhibitor.[5][7] It suppresses the phosphorylation of STAT3 at tyrosine 705, which is essential for its activation.[5][6] This inhibition leads to the downregulation of downstream anti-apoptotic proteins like c-Myc, Mcl-1, and Bcl-2, ultimately inducing apoptosis in cancer cells.[6] In osteosarcoma, this compound's STAT3 inhibition also leads to the suppression of catalase expression, resulting in increased reactive oxygen species (ROS) generation and subsequent cell death.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. The antipsychotic drug this compound promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer stem cells promoted by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses colorectal cancer via inhibition of Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. [PDF] this compound Suppresses the Growth of Brain Tumors by Targeting STAT3-Mediated Autophagy | Semantic Scholar [semanticscholar.org]
- 7. The STAT3 inhibitor this compound impedes cell proliferation and induces ROS generation in human osteosarcoma by suppressing catalase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-psychotic drug this compound is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound Suppresses the Growth of Brain Tumors by Targeting STAT3-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of wnt/β-catenin Signaling in Hepatocellular Carcinoma by an Antipsychotic Drug this compound [ijbs.com]
- 12. Inhibition of wnt/β-catenin Signaling in Hepatocellular Carcinoma by an Antipsychotic Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Suppresses the Growth of Brain Tumors by Targeting STAT3-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. This compound suppresses cancer cell migration and tumor metastasis through binding to ARPC2, a subunit of the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Pimozide and Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the typical antipsychotic pimozide with a range of atypical antipsychotics. By presenting quantitative experimental data, detailed methodologies, and visual representations of key molecular interactions, this document aims to be an objective resource for researchers in neuropsychopharmacology and drug development.
Comparative Receptor Binding Profiles
The primary mechanism of action for most antipsychotic drugs involves their interaction with dopamine and serotonin receptors. The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and several key atypical antipsychotics for a panel of relevant receptors. A lower Ki value indicates a higher binding affinity. This data, collated from various preclinical studies, highlights the distinct receptor interaction profiles that underpin the varied clinical effects and side-effect profiles of these agents.
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Clozapine (Ki, nM) | Quetiapine (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 0.5 - 2.5 | 1.1 - 11 | 3.1 - 6.2 | 12.6 - 160 | 160 - 556 | 0.34 - 3.4 |
| Dopamine D3 | 0.25 | 4.8 | 7.9 | 24 | 289 | 0.8 |
| Dopamine D4 | 0.9 | 2.5 | 7.3 | 9.1 | 1680 | 4.4 |
| Serotonin 5-HT1A | >10,000 | 251 | 422 | 160 | 285 | 4.1 |
| Serotonin 5-HT2A | 1.2 - 14 | 4 - 6.3 | 0.16 - 0.5 | 5.3 - 13 | 118 - 294 | 3.4 - 15 |
| Serotonin 5-HT2C | 280 | 11 | 5 | 9.6 | 1160 | 15 |
| Serotonin 5-HT7 | 4.8 | 117 | 3.2 | 7 | 19 | 19 |
| α1-Adrenergic | 12 | 19 | 0.8 | 7 | 7 | 57 |
| Histamine H1 | 30 | 7 | 20 | 6 | 11 | 61 |
| Muscarinic M1 | >10,000 | 1.9 | >10,000 | 1.9 | >10,000 | >10,000 |
Note: Ki values are compiled from multiple sources and may vary depending on the specific experimental conditions (e.g., radioligand, tissue source).
Experimental Protocols
The data presented in this guide is primarily derived from in vitro radioligand binding assays. Below is a detailed, representative protocol for such an experiment.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors or [³H]-Ketanserin for 5-HT2A receptors), the prepared cell membranes, and varying concentrations of the unlabeled competitor drug (this compound or an atypical antipsychotic).
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that has high affinity for the receptor.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Mechanisms
To better understand the functional consequences of receptor binding, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by these antipsychotic agents.
The primary therapeutic effects of both typical and atypical antipsychotics are mediated through their antagonism of the dopamine D2 receptor. The downstream signaling cascade of this G-protein coupled receptor is a critical point of intervention.
Conclusion
The in vitro data clearly delineates the pharmacological differences between this compound and atypical antipsychotics. This compound exhibits high-affinity antagonism primarily at the dopamine D2 receptor. In contrast, atypical antipsychotics generally display a broader receptor binding profile, with potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors, and varying affinities for other receptors. This "serotonin-dopamine antagonism" is a hallmark of atypicality and is thought to contribute to their efficacy in treating a wider range of symptoms in schizophrenia with a potentially lower risk of extrapyramidal side effects compared to typical agents like this compound. This guide provides a foundational dataset for further investigation and drug development in the field of neuropsychopharmacology.
Reproducibility of Pimozide's Effects on Gene Expression: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the consistent effects of a compound on gene expression is paramount. This guide provides a comparative analysis of the reported effects of pimozide on gene expression, with haloperidol as a key alternative. The data presented here is synthesized from multiple studies, highlighting the current understanding of these antipsychotic drugs' molecular impacts.
This compound, a diphenylbutylpiperidine antipsychotic, is primarily known for its dopamine D2 receptor antagonism.[1] Recent research, however, has increasingly focused on its effects on gene expression, particularly in the context of cancer biology. Haloperidol, a butyrophenone antipsychotic and also a potent D2 receptor antagonist, serves as a common point of comparison. While both drugs share a primary pharmacological mechanism, their downstream effects on gene expression can vary, influenced by the experimental system and genetic background.[2]
It is important to note that direct comparative studies on the global gene expression profiles of this compound and haloperidol under identical, reproducible conditions are limited. The available data for this compound's effects on a broad range of genes largely comes from in vitro studies on cancer cell lines. In contrast, much of the gene expression data for haloperidol is derived from in vivo studies in rodent models, focusing on immediate-early genes and markers of neuronal plasticity. This guide will present the available data while acknowledging these differences in experimental context.
Comparative Gene Expression Data
The following table summarizes the reported effects of this compound and haloperidol on the expression of various genes. The data is compiled from studies using different experimental systems, which should be considered when interpreting the results.
| Gene | Drug | Experimental System | Observed Effect | Fold Change (if reported) |
| This compound | ||||
| RAN | This compound | MDA-MB-231 human breast cancer cells | Downregulation of mRNA | 6.7-fold decrease |
| c-Myc | This compound | MDA-MB-231 human breast cancer cells | Downregulation of mRNA | 2.5-fold decrease |
| c-Met | This compound | MDA-MB-231 human breast cancer cells | Downregulation of mRNA | 9-fold decrease |
| SOD1 | This compound | PC3 and DU145 human prostate cancer cells | Altered expression | Not specified |
| PRDX6 | This compound | PC3 and DU145 human prostate cancer cells | Altered expression | Not specified |
| GPX2 | This compound | PC3 and DU145 human prostate cancer cells | Altered expression | Not specified |
| CISD2 | This compound | PC3 and DU145 human prostate cancer cells | Altered expression | Not specified |
| Haloperidol | ||||
| c-fos | Haloperidol | Rat striatum | Upregulation of mRNA | Not specified |
| Egr1 | Haloperidol | Rat striatum | Upregulation of mRNA | Not specified |
| Arc | Haloperidol | Mouse striatum | Upregulation of mRNA | Not specified |
| Zif268 | Haloperidol | Mouse striatum | Upregulation of mRNA | Not specified |
| Nur77 | Haloperidol | Mouse dorsolateral striatum | Upregulation of mRNA | Not specified |
| Synaptophysin | Haloperidol | Rat striatum and frontoparietal cortex (chronic treatment) | Upregulation of mRNA | Not specified |
| GAP-43 | Haloperidol | Rat frontoparietal cortex (acute treatment) | Upregulation of mRNA | Not specified |
| DNMT1 | Haloperidol | SK-N-SH neuroblastoma cells | Upregulation of mRNA | 1.6-fold increase |
| DNMT3A | Haloperidol | SK-N-SH neuroblastoma cells | Upregulation of mRNA | 1.5-fold increase |
| DNMT3B | Haloperidol | SK-N-SH neuroblastoma cells | Upregulation of mRNA | 1.5-fold increase |
| MBD2 | Haloperidol | SK-N-SH neuroblastoma cells | Upregulation of mRNA | 1.5-fold increase |
| CHRM2 | Haloperidol | SK-N-SH neuroblastoma cells | Altered expression | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway affected by this compound and a general experimental workflow for assessing the impact of a drug on gene expression.
Detailed Experimental Protocols
Reproducibility of experimental findings is critically dependent on detailed and standardized protocols. Below are summarized methodologies from studies investigating the effects of this compound and haloperidol on gene expression.
This compound Gene Expression Analysis in Cancer Cells
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231) or human prostate cancer cell lines (e.g., PC3, DU145) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are treated with varying concentrations of this compound (typically in the micromolar range) for a specified duration (e.g., 24 or 48 hours). A vehicle control (DMSO) is run in parallel.
-
RNA Extraction and Quantification: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen). The quantity and quality of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): For analyzing the expression of specific genes, cDNA is synthesized from the RNA, and qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression levels are normalized to a housekeeping gene (e.g., β-actin).
-
RNA-Sequencing (RNA-Seq): For a global view of gene expression, RNA-seq libraries are prepared from the extracted RNA and sequenced on a high-throughput sequencing platform. The resulting data is then analyzed to identify differentially expressed genes between this compound-treated and control cells.
-
Haloperidol Gene Expression Analysis in Neuronal Systems
-
Animal Models: In vivo studies often utilize adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).[2]
-
Drug Administration: Haloperidol is typically dissolved in a vehicle (e.g., saline with a small amount of acid) and administered via intraperitoneal (i.p.) injection. Dosing regimens can be acute (a single injection) or chronic (daily injections over several weeks). Control animals receive vehicle injections.
-
Tissue Collection: At a specified time after the final injection, animals are euthanized, and specific brain regions (e.g., striatum, prefrontal cortex) are dissected and rapidly frozen.
-
In Vitro Models: Neuronal cell lines (e.g., SK-N-SH neuroblastoma) can also be used.[3] Cells are treated with haloperidol at various concentrations for a defined period.
-
Gene Expression Analysis:
-
In Situ Hybridization: This technique can be used to visualize and quantify the expression of specific mRNAs within the brain tissue, providing spatial information.
-
Microarray Analysis: RNA extracted from brain tissue or cell lines can be hybridized to microarrays containing probes for thousands of genes to obtain a broad gene expression profile.[4]
-
qRT-PCR: As with the this compound studies, qRT-PCR is used to validate the findings for specific genes of interest.
-
Conclusion
The available evidence indicates that this compound and haloperidol, despite their shared primary target, can induce distinct patterns of gene expression. This compound's effects have been extensively studied in cancer models, revealing its influence on pathways related to cell proliferation, apoptosis, and metastasis. Haloperidol's impact on gene expression has been primarily characterized in the central nervous system, with a focus on genes involved in neuronal signaling and plasticity.
A direct comparison of the reproducibility of their gene expression effects is challenging due to the different experimental systems employed in the existing literature. Future research utilizing standardized protocols and the same experimental systems (e.g., neuronal cell lines or animal models) to directly compare the transcriptomic effects of this compound and haloperidol would be invaluable for a more definitive understanding of their distinct and overlapping molecular actions. Such studies would provide a clearer picture of the reproducibility of their effects and inform the development of more targeted therapeutic strategies.
References
- 1. Frontiers | Immediate-Early Genes Modulation by Antipsychotics: Translational Implications for a Putative Gateway to Drug-Induced Long-Term Brain Changes [frontiersin.org]
- 2. Genetics, haloperidol and this compound: a comparative study in two mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloperidol induces pharmacoepigenetic response by modulating miRNA expression, global DNA methylation and expression profiles of methylation maintenance genes and genes involved in neurotransmission in neuronal cells | PLOS One [journals.plos.org]
- 4. Impact of haloperidol and risperidone on gene expression profile in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pimozide's Mechanism of Action: A Comparative Guide for Researchers
An objective analysis of Pimozide's multifaceted mechanisms across diverse cell types, supported by experimental data and detailed protocols.
This compound, a diphenylbutylpiperidine antipsychotic, has long been utilized in the management of schizophrenia and Tourette's syndrome. Its primary mechanism of action in the central nervous system is attributed to the antagonism of dopamine D2 and D3 receptors.[1][2][3] However, a growing body of evidence reveals that this compound's pharmacological activities extend beyond dopaminergic pathways, implicating it as a potential therapeutic agent in oncology and cardiology. This guide provides a comparative analysis of this compound's mechanism of action in different cell types, supported by experimental data and detailed protocols to aid researchers in drug development and mechanistic studies.
Comparative Analysis of this compound's Mechanism of Action
The biological effects of this compound are highly cell-type dependent, with distinct primary targets and downstream signaling cascades. While its action in neuronal cells is dominated by dopamine receptor blockade, in other cell types, such as cancer and cardiac cells, its effects are mediated through alternative pathways, including ion channel modulation and inhibition of key signaling proteins.
Table 1: Comparative Efficacy of this compound Across Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Key Effect |
| U-87MG | Glioblastoma | 12-16 | 48 | Apoptosis, Autophagy |
| Daoy | Medulloblastoma | 12-16 | 48 | Apoptosis, Autophagy |
| GBM 28 | Glioblastoma | 12-16 | 48 | Apoptosis, Autophagy |
| U-251MG | Glioblastoma | 12-16 | 48 | Apoptosis, Autophagy |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-20 | 48 | Proliferation Inhibition, Apoptosis |
| A549 | Lung Cancer | ~10-20 | 48 | Proliferation Inhibition, Apoptosis |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | Proliferation Inhibition |
| DU145 | Prostate Cancer | Not Specified | Not Specified | Proliferation Inhibition |
| MHCC-97L | Hepatocellular Carcinoma | Not Specified | Not Specified | Reversal of Cancer Stem-like Phenotypes |
| Hep 3B | Hepatocellular Carcinoma | Not Specified | Not Specified | Reversal of Cancer Stem-like Phenotypes |
| U2OS | Osteosarcoma | Not Specified | Not Specified | Apoptosis, ROS Generation |
Data compiled from multiple sources.[4][5][6][7][8][9]
Key Mechanisms of Action Across Cell Types
Dopamine Receptor Antagonism in Neuronal Cells
In the central nervous system, this compound's primary mechanism is the blockade of dopamine D2 and D3 receptors.[1][10] This action reduces dopaminergic neurotransmission, which is the basis for its efficacy in treating psychosis and tics.[1][3][11] this compound also exhibits some affinity for serotonin receptors, which may contribute to its overall pharmacological profile.[1]
Calcium Channel Blockade in Cardiac and Neuronal Cells
This compound has been identified as a potent blocker of various calcium channels. In rat ventricular myocytes, it blocks L-type Ca2+ channels, leading to a reduction in cardiac contractility.[12] It also inhibits T-type, P-type, and N-type Ca2+ channels in neuronal cells, with Kd values for T-type channels being comparable to its affinity for D2 receptors.[13][14] This suggests that calcium channel modulation may contribute to both its therapeutic and adverse effects. In vascular smooth muscle, this compound and other neuroleptics have been shown to attenuate calcium influx.[15][16]
STAT3 Signaling Inhibition in Cancer Cells
A significant body of research has highlighted this compound's ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in a variety of cancer cells.[5][17][18] this compound suppresses the phosphorylation of STAT3 at Tyr705, which is crucial for its activation and translocation to the nucleus.[4][5] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and metastasis, such as c-Myc, Mcl-1, Bcl-2, MMP-9, and vimentin.[4][5][17] This mechanism has been demonstrated in brain tumors, triple-negative breast cancer, prostate cancer, hepatocellular carcinoma, and osteosarcoma.[4][5][7]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Dopamine and mania: behavioral and biochemical effects of the dopamine receptor blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The anti-psychotic drug this compound is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT3 inhibitor this compound impedes cell proliferation and induces ROS generation in human osteosarcoma by suppressing catalase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound: delayed onset of action at rat striatal pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (Orap): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 12. Antipsychotic this compound is a potent Ca2+ channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Inhibition of P-type and N-type calcium channels by dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroleptic drugs attenuate calcium influx and tension development in rabbit thoracic aorta: effects of this compound, penfluridol, chlorpromazine, and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroleptic drugs attenuate calcium influx and tension development in rabbit thoracic aorta: effects of this compound, penfluridol, chlorpromazine, and haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
A Comparative Analysis of Pimozide and Other Typical Antipsychotics for Schizophrenia Research
For researchers and professionals in drug development, a comprehensive understanding of the comparative efficacy and safety profiles of antipsychotic agents is paramount. This guide provides an objective comparison of pimozide, a diphenylbutylpiperidine derivative, with other classical typical antipsychotics such as haloperidol and chlorpromazine, focusing on their application in schizophrenia treatment and research. The following sections present quantitative data from clinical studies, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Efficacy in Schizophrenia
This compound has demonstrated antipsychotic efficacy comparable to other typical antipsychotics in the management of schizophrenia.[1][2] Clinical trials have shown similar overall improvement in global functioning and mental state for this compound when compared to drugs like chlorpromazine and haloperidol.[3][4]
One double-blind, controlled study involving 30 acutely hospitalized schizophrenic patients treated with either 40-60 mg/day of this compound or haloperidol for 30 days found no definite differences in treatment results as assessed by the Global Clinical Impression.[3] Both treatment groups exhibited a statistically significant decrease in the global scores of the Brief Psychiatric Rating Scale (BPRS) (p < 0.01).[3] Interestingly, a significant decrease in affective bluntedness and anergia was observed in the this compound group but not in the haloperidol group.[3]
Table 1: Comparative Efficacy of this compound vs. Other Typical Antipsychotics in Schizophrenia
| Study (Year) | Drug & Daily Dose | Duration | Patient Population | Efficacy Scale | Key Findings |
| Haas & Beckmann (1982)[3] | This compound (40-60 mg) vs. Haloperidol (40-60 mg) | 30 days | 30 acute schizophrenic inpatients | BPRS, Global Clinical Impression | Both groups showed a significant decrease in BPRS global scores (p < 0.01). No significant difference in overall treatment results. |
| Anonymous (1978)[5] | This compound (10-70 mg) vs. Chlorpromazine (300-2100 mg) | 4 weeks | 20 acute schizophrenic patients | BPRS, Clinical Global Impression Scale | No significant difference in BPRS scores by week 4. Chlorpromazine group showed greater improvement on CGI at week 4. |
| Wilson et al. (1982)[6] | This compound vs. Chlorpromazine | 52 weeks | 43 chronic schizophrenic outpatients | Not specified | Both groups showed general improvement; no significant difference between the two. |
Side Effect Profiles
The side effect profiles of typical antipsychotics are a critical consideration in their clinical use and research. This compound is associated with a distinct set of adverse effects, particularly concerning extrapyramidal symptoms (EPS) and cardiac safety.
Extrapyramidal Symptoms (EPS)
This compound is known to cause extrapyramidal side effects, and some studies suggest a higher incidence compared to other typical antipsychotics.[3][5] In a comparative study with haloperidol, extrapyramidal side effects were more pronounced in patients receiving this compound, necessitating more frequent use of anticholinergic medication.[3] Similarly, a comparison with chlorpromazine found that the this compound group experienced significantly more extrapyramidal symptoms as measured by the Simpson and Angus Scale.[5] A broader review indicated that this compound was more likely to cause parkinsonian tremor (RR 1.6) and lead to a greater need for antiparkinsonian medication (RR 1.8) compared to other typical antipsychotics.[4] Conversely, this compound may be less likely to cause sedation (RR 0.38).[4]
Table 2: Comparative Incidence of Key Side Effects
| Side Effect | This compound | Haloperidol | Chlorpromazine | Notes |
| Extrapyramidal Symptoms | More pronounced[3] | Reference | Fewer than this compound[5] | This compound has a higher propensity for causing parkinsonian tremor.[4] |
| Sedation | Less likely (RR 0.38)[4] | Varies | More prominent[7] | This compound's relative lack of sedative properties is a distinguishing feature.[7] |
| QTc Interval Prolongation | High risk[8] | Moderate risk[8] | Significant predictor of prolongation[9] | ECG monitoring is recommended for this compound.[10] |
Cardiac Effects: QTc Interval Prolongation
A significant concern with this compound is its potential to prolong the QTc interval, which can increase the risk of serious ventricular arrhythmias.[8][10][11] This has led to recommendations for electrocardiogram (ECG) monitoring before and during treatment.[10] Studies have shown that several typical antipsychotics, including this compound, haloperidol, and chlorpromazine, are associated with QTc prolongation.[8][9][12] One study reported a mean QTc increase of 10-17 ms for a group of antipsychotics that included this compound, haloperidol, and chlorpromazine.[12] For haloperidol specifically, intramuscular administration has been shown to increase the QTc interval by an average of 3.6 to 6.0 ms after a single injection, and up to 14.7 ms after a second injection.[1][2]
Receptor Binding Profiles
The therapeutic and adverse effects of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. Typical antipsychotics, including this compound, primarily exert their antipsychotic effects through the blockade of dopamine D2 receptors.[13] this compound is considered a selective dopamine D2 receptor antagonist.[14] The table below summarizes the binding affinities (Ki, in nM) of this compound and other typical antipsychotics for key receptors. A lower Ki value indicates a higher binding affinity.
Table 3: Receptor Binding Affinities (Ki, nM) of this compound and Other Typical Antipsychotics
| Drug | Dopamine D2 | Serotonin 5-HT2A | Muscarinic M1 | Histamine H1 | Adrenergic α1 |
| This compound | 0.32 | 13 | >10,000 | 200 | 20 |
| Haloperidol | 1.4 | 45 | >10,000 | 1,800 | 12 |
| Chlorpromazine | 1.8 | 13 | 13 | 4.3 | 9.5 |
| Fluphenazine | 0.4 | 10 | 1,000 | 20 | 5 |
| Thioridazine | 3.5 | 15 | 10 | 20 | 30 |
Data compiled from various sources. Ki values can vary between studies based on experimental conditions.
Experimental Protocols
To provide a clearer understanding of the data presented, this section details the methodologies of key comparative clinical trials.
Haas & Beckmann (1982): this compound vs. Haloperidol in Acute Schizophrenia[3]
-
Study Design: A 30-day, double-blind, randomized controlled trial.
-
Patient Population: 30 acutely hospitalized patients with a diagnosis of schizophrenia.
-
Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria were not detailed in the abstract.
-
Dosing and Administration: Patients were randomly assigned to receive either this compound (40-60 mg/day) or haloperidol (40-60 mg/day).
-
Efficacy Assessment: Clinical response was assessed using the Brief Psychiatric Rating Scale (BPRS) and the Global Clinical Impression scale.
-
Safety Assessment: Extrapyramidal side effects were monitored, and the need for anticholinergic medication was recorded.
Anonymous (1978): this compound vs. Chlorpromazine in Acute Schizophrenia[5]
-
Study Design: A four-week, double-blind, comparative study.
-
Patient Population: 20 patients (13 male, 7 female; mean age 33 years) admitted for acute schizophrenia.
-
Inclusion/Exclusion Criteria: Patients admitted to St. Mary's Hospital with a diagnosis of acute schizophrenia.
-
Dosing and Administration: Patients were treated with an individually titrated dosage of either this compound (10 to 70 mg) or chlorpromazine (300 to 2100 mg).
-
Efficacy Assessment: Efficacy was evaluated using the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression Scale.
-
Safety Assessment: Adverse reactions were recorded, and extrapyramidal symptoms were assessed using the Simpson and Angus Scale.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The primary mechanism of action for typical antipsychotics involves the blockade of the dopamine D2 receptor. The following diagram illustrates this pathway.
Caption: Dopamine D2 receptor antagonism by this compound.
Clinical Trial Workflow for Antipsychotic Comparison
The diagram below outlines a typical workflow for a double-blind, randomized controlled trial comparing two antipsychotic drugs.
References
- 1. Intramuscular haloperidol or lorazepam and QT intervals in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of high-dose ziprasidone and haloperidol on the QTc interval after intramuscular administration: a randomized, single-blind, parallel-group study in patients with schizophrenia or schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound versus Haloperidol in acute schizophrenia. A double blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low dose oral haloperidol does not prolong QTc interval in older acutely hospitalised adults: a subanalysis of a randomised double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and chlorpromazine in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound versus chlorpromazine in chronic schizophrenia: a 52 week double-blind study of maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Prolonged QTc intervals in medicated patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for schizophrenia or related psychoses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antipsychotic agents and QT changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coprescription of QT interval-prolonging antipsychotics with potentially interacting medications in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Full Prescribing Information | HealthyPlace [healthyplace.com]
A Comparative Analysis of Aripiprazole and Pimozide in Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Antipsychotics
This guide provides a detailed comparative analysis of aripiprazole and pimozide, two antipsychotic medications with distinct pharmacological profiles, within the context of preclinical research models. While both drugs have demonstrated efficacy in treating various neuropsychiatric disorders, including schizophrenia and Tourette's syndrome, their underlying mechanisms and effects in experimental settings show significant differences. This comparison aims to furnish researchers with the necessary data to make informed decisions in drug discovery and development.
At a Glance: Key Pharmacological Distinctions
| Feature | Aripiprazole | This compound |
| Primary Mechanism | Dopamine D2 Partial Agonist, Serotonin 5-HT1A Partial Agonist, 5-HT2A Antagonist | Dopamine D2 Antagonist |
| D2 Receptor Activity | Modulates dopamine activity (acts as an antagonist in a hyperdopaminergic state and an agonist in a hypodopaminergic state) | Blocks dopamine activity |
| Serotonin Receptor Activity | High affinity for multiple serotonin receptors, contributing to its atypical profile | Some affinity for serotonin receptors, but less pronounced than aripiprazole |
| Side Effect Profile (Preclinical) | Lower propensity for extrapyramidal symptoms (EPS) and hyperprolactinemia | Higher risk of EPS and cardiovascular effects (QTc prolongation) |
Quantitative Data Summary
Receptor Binding Affinities (Ki, nM)
The following table summarizes the binding affinities (Ki) of aripiprazole and this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Aripiprazole (Ki, nM) | This compound (Ki, nM) |
| Dopamine D2 | 0.34[1][2] | High affinity[3] |
| Dopamine D3 | High affinity[1][4] | High affinity[3] |
| Dopamine D4 | Moderate affinity[4] | - |
| Serotonin 5-HT1A | 1.7[2] | - |
| Serotonin 5-HT2A | 3.4[2] | Moderate affinity[3] |
| Serotonin 5-HT2C | 15[2] | Moderate affinity[3] |
| Serotonin 5-HT7 | 39[5] | - |
| Adrenergic α1 | 10[2] | - |
| Histamine H1 | 25.1[6] | - |
Data for this compound's specific Ki values are less consistently reported in comparative preclinical literature.
Efficacy in Preclinical Models of Tourette's Syndrome
A key area of comparative research for these drugs is in animal models of Tourette's syndrome, often involving the induction of tic-like movements.
| Animal Model | Drug Administration | Key Findings for Aripiprazole |
| Bicuculline-Induced Motor Tics in Juvenile Rats | Acute administration | Significantly reduced tic frequency and delayed the onset of tics. Stereotypies and hyperactivity were not affected.[7][8][9][10] |
Direct head-to-head preclinical studies comparing the efficacy of aripiprazole and this compound in the same tic-like behavior model are limited.
Mechanism of Action: A Tale of Two Dopamine Modulators
The fundamental difference between aripiprazole and this compound lies in their interaction with the dopamine D2 receptor. This compound is a conventional antagonist, meaning it binds to and blocks the receptor, thereby reducing dopaminergic neurotransmission.[3][11] This action is effective in mitigating the positive symptoms of psychosis, which are associated with dopamine hyperactivity.[3]
Aripiprazole, in contrast, is a D2 partial agonist.[4] This unique property allows it to act as a dopamine system stabilizer. In a state of excessive dopamine (hyperdopaminergic), aripiprazole acts as an antagonist, dampening the signal. Conversely, in a state of low dopamine (hypodopaminergic), it acts as an agonist, boosting the signal.[4] This modulatory effect is thought to contribute to its favorable side-effect profile, particularly the lower incidence of EPS.[4]
Furthermore, aripiprazole's interaction with the serotonin system, particularly its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, is a key feature of its atypical antipsychotic profile and is believed to contribute to its overall therapeutic effects.[1][4]
Signaling Pathway Diagrams
The distinct mechanisms of aripiprazole and this compound at the dopamine D2 receptor lead to different downstream signaling events.
Experimental Protocols
Conditioned Avoidance Response (CAR) Test
The CAR test is a classic behavioral assay used to screen for antipsychotic-like activity in rodents.[12]
Objective: To assess the ability of a drug to selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.
Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.[12]
-
Training: A neutral conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an aversive unconditioned stimulus (US), typically a footshock.[12][13] The animal learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response).[13]
-
Testing: After drug administration, the animal is placed back in the shuttle box and presented with a series of trials. The number of avoidance responses, escape responses (moving to the other compartment only after the shock has started), and escape failures are recorded.[14]
-
Interpretation: Antipsychotic drugs, like D2 receptor antagonists and partial agonists, are expected to decrease the number of avoidance responses while not significantly affecting the number of escape responses, indicating a reduction in the motivational salience of the CS rather than general motor impairment.[12]
Drug-Induced Stereotypy
This model is used to assess the central stimulant and antipsychotic effects of drugs by measuring repetitive, purposeless behaviors (stereotypies) induced by dopamine agonists like amphetamine or apomorphine.[15][16]
Objective: To evaluate the ability of a drug to antagonize dopamine agonist-induced stereotyped behaviors.
Methodology:
-
Habituation: Animals are habituated to the observation cages for a set period.[17]
-
Drug Administration: The test compound (aripiprazole or this compound) is administered, followed by a dopamine agonist (e.g., amphetamine or apomorphine) after a specific pretreatment time.
-
Observation: Animals are observed for a defined period, and stereotyped behaviors (e.g., sniffing, licking, gnawing, cage climbing) are scored using a rating scale at regular intervals.[16][17][18]
-
Interpretation: Antipsychotics are expected to reduce the intensity and frequency of stereotyped behaviors induced by the dopamine agonist. This model is particularly useful for demonstrating D2 receptor blockade.
Comparative Side Effect Profile in Research Models
Preclinical studies have highlighted differences in the side effect profiles of aripiprazole and this compound, which often translate to clinical observations.
-
Extrapyramidal Symptoms (EPS): Animal models of catalepsy are often used to predict the likelihood of a drug causing EPS. This compound, as a potent D2 antagonist, has a higher propensity to induce catalepsy in rodents compared to aripiprazole.[19] Aripiprazole's partial agonism is thought to mitigate this risk.[4]
-
Cardiovascular Effects: Studies in young patients have shown that this compound is associated with a prolongation of the QTc interval, a measure of cardiac repolarization.[20] In the same study, aripiprazole did not produce statistically significant changes in QTc.[20]
-
Metabolic Effects: In a study with children and adolescents with Tourette syndrome, the aripiprazole group showed significant increases in cholesterolemia, while the this compound group demonstrated significant increases in glycemia.[21][22]
Conclusion
Aripiprazole and this compound represent two distinct approaches to modulating the dopamine system for therapeutic benefit. This compound's potent D2 antagonism provides robust efficacy, particularly for the positive symptoms of psychosis, but at the cost of a higher risk of EPS and other side effects. Aripiprazole's novel mechanism as a D2 partial agonist and its activity at serotonin receptors offer a "dopamine stabilizing" effect, which in preclinical models, translates to a broader therapeutic window and a more favorable side-effect profile. For researchers in drug development, the comparative data from these preclinical models underscore the potential of biased agonism and functional selectivity as strategies to refine antipsychotic therapies, aiming to maximize efficacy while minimizing adverse effects.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brain-health.co [brain-health.co]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aripiprazole Selectively Reduces Motor Tics in a Young Animal Model for Tourette’s Syndrome and Comorbid Attention Deficit and Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aripiprazole Selectively Reduces Motor Tics in a Young Animal Model for Tourette's Syndrome and Comorbid Attention Deficit and Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aripiprazole Selectively Reduces Motor Tics in a Young Animal Model for Tourette’s Syndrome and Comorbid Attention Deficit and Hyperactivity Disorder | Semantic Scholar [semanticscholar.org]
- 11. The anti-psychotic drug this compound is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 13. Active Avoidance protocol 01282020 [protocols.io]
- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of oral stereotypy following amphetamine microinjection into a discrete subregion of the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine transporter inhibition is required for cocaine-induced stereotypy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: delayed onset of action at rat striatal pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cardiovascular safety of aripiprazole and this compound in young patients with Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The metabolic effects of aripiprazole and this compound in children with Tourette syndrome [boa.unimib.it]
A Head-to-Head Comparison of Pimozide and Risperidone on Dopamine Release: A Guide for Researchers
This guide provides a detailed, data-driven comparison of the effects of Pimozide, a typical antipsychotic, and Risperidone, an atypical antipsychotic, on dopamine release. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct pharmacological profiles of these two agents.
Core Mechanisms of Action
This compound and Risperidone both exert their antipsychotic effects through the modulation of dopaminergic neurotransmission, albeit through different primary mechanisms.
This compound is a potent dopamine receptor antagonist with a high affinity for D2 and D3 receptors.[1][2] As a typical antipsychotic, its therapeutic action is primarily attributed to the blockade of these receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of psychosis.[2]
Risperidone , classified as an atypical antipsychotic, is a serotonin-dopamine antagonist. It exhibits a high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[3][4] A key characteristic of Risperidone is its high 5-HT2A/D2 receptor affinity ratio, meaning it has a stronger blocking effect on serotonin receptors than on dopamine receptors.[3] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower propensity for extrapyramidal side effects at therapeutic doses.[3][5]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and Risperidone for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D1 | 6600[3] | 240[4] |
| Dopamine D2 | 0.83 - 3.0[3] | 3.2[4] |
| Dopamine D3 | 0.83[3] | - |
| Dopamine D4 | - | 7.3[4] |
| Serotonin 5-HT1A | 310[3] | 420[4] |
| Serotonin 5-HT2A | Exhibits affinity[2] | 0.2[4] |
| Serotonin 5-HT2C | Exhibits affinity[2] | 50[4] |
| Serotonin 5-HT7 | 0.5[6] | - |
| Alpha-1 Adrenergic | 39[3] | 5[4] |
| Alpha-2 Adrenergic | - | 16[4] |
| Histamine H1 | - | 20[4] |
Impact on Dopamine Dynamics: Preclinical Evidence
Direct head-to-head in vivo microdialysis studies quantitatively comparing extracellular dopamine release by this compound and Risperidone are limited. However, existing preclinical data from various experimental paradigms provide insights into their differential effects.
Extracellular Dopamine Release
-
Risperidone: In vivo microdialysis studies in rats have demonstrated that acute administration of Risperidone increases the release and metabolism of dopamine in the nucleus accumbens, medial prefrontal cortex, and striatum.[7] This effect is thought to be mediated, in part, by its potent 5-HT2A receptor antagonism, which can lead to an indirect stimulation of dopamine release, particularly in the prefrontal cortex.[8] The increase in cortical dopamine release is also dependent on the activation of 5-HT1A receptors.[9]
-
This compound: As a potent D2 antagonist, this compound is expected to increase the firing rate of dopaminergic neurons and subsequent dopamine synthesis and release as a compensatory mechanism to overcome receptor blockade.[1] While direct comparative microdialysis data is scarce, its profile is similar to other typical antipsychotics like haloperidol, which are known to enhance dopamine outflow in the striatum and nucleus accumbens.[3]
Intracellular Dopamine Content and Vesicular Transport
A study investigating the effects of several antipsychotics on PC12 cells and rat mesencephalic cultures provided direct comparative data on intracellular dopamine handling:
| Drug | Effect on High Potassium-Evoked Dopamine Release | Effect on Spontaneous Dopamine Release | Reduction in Intracellular Dopamine Content | Reduction in Vesicular [3H]dopamine Transport |
| This compound | Marked Inhibition[10] | Evoked Release[10] | Yes[10] | Yes[10] |
| Risperidone | Marked Inhibition[10] | No Effect[10] | Yes[10] | Yes[10] |
These findings suggest that both this compound and Risperidone can reduce the amount of dopamine available for release by inhibiting its transport into synaptic vesicles.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound and Risperidone modulate dopamine release.
Caption: this compound's antagonism of presynaptic D2 autoreceptors disrupts negative feedback, leading to increased dopamine release.
Caption: Risperidone's dual D2 and 5-HT2A antagonism modulates dopamine release.
Experimental Workflow: In Vivo Microdialysis
The following diagram outlines a typical workflow for an in vivo microdialysis experiment to measure neurotransmitter release in the brain of a freely moving animal.
Caption: Workflow for in vivo microdialysis to measure drug effects on dopamine release.
Detailed Experimental Protocols
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol is a generalized representation based on standard practices in the field.
-
Animals: Adult male Sprague-Dawley or Wistar rats are typically used. Animals are housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Surgical Procedure:
-
Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture) and placed in a stereotaxic frame.
-
A guide cannula is unilaterally or bilaterally implanted, targeting specific brain regions such as the striatum, nucleus accumbens, or medial prefrontal cortex.
-
The cannula is secured to the skull with dental cement and anchor screws.
-
Animals are allowed a recovery period of at least 48-72 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
A stabilization period of 1-2 hours is allowed to achieve a stable baseline of dopamine levels.
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
After establishing a stable baseline, the animal is administered either this compound, Risperidone, or a vehicle control (typically via subcutaneous or intraperitoneal injection).
-
Dialysate collection continues for several hours post-injection to monitor changes in extracellular dopamine levels.
-
-
Neurochemical Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data are typically expressed as a percentage change from the baseline dopamine levels.
-
Vesicular [3H]dopamine Transport Assay
This protocol is based on the methodology described in the study by Nishi et al. (2010), which directly compared this compound and Risperidone.[10]
-
Vesicle Preparation: Synaptic vesicles are isolated from rat striatum through a series of centrifugation and sucrose gradient steps.
-
Transport Assay:
-
Isolated vesicles are pre-incubated with either this compound, Risperidone, or vehicle at various concentrations.
-
The transport reaction is initiated by the addition of [3H]dopamine.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the vesicles from the free [3H]dopamine.
-
The radioactivity retained on the filters, representing the amount of [3H]dopamine taken up by the vesicles, is measured using liquid scintillation counting.
-
The inhibitory effect of the drugs on vesicular transport is calculated by comparing the radioactivity in the drug-treated samples to the vehicle-treated controls.
-
Conclusion
This compound and Risperidone, while both effective antipsychotics, modulate dopamine release through distinct and overlapping mechanisms. This compound's action is primarily driven by potent D2/D3 receptor antagonism, leading to a compensatory increase in dopamine release. Risperidone's more complex profile, characterized by potent 5-HT2A and moderate D2 antagonism, results in a more nuanced modulation of dopamine, including an increase in cortical dopamine release that is dependent on serotonergic pathways. Furthermore, both drugs have been shown to inhibit the vesicular transport of dopamine, thereby reducing the readily releasable pool of the neurotransmitter. A comprehensive understanding of these differential effects is crucial for the rational design and development of novel antipsychotic agents with improved efficacy and side-effect profiles.
References
- 1. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT(1A) receptors but not 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of typical and atypical antipsychotic drugs on the release of dopamine from prefrontal cortex, nucleus accumbens, and striatum of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Haloperidol, spiperone, this compound and aripiprazole reduce intracellular dopamine content in PC12 cells and rat mesencephalic cultures: Implication of inhibition of vesicular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risperidone versus this compound in Tourette's disorder: a comparative double-blind parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT1A receptors but not 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of risperidone on dopamine receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpn.or.kr [cpn.or.kr]
Validating Pimozide's Effect on QT Prolongation in Isolated Heart Preparations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pimozide's effect on QT prolongation in isolated heart preparations with other antipsychotic drugs. The information is supported by experimental data to assist researchers in evaluating cardiac safety profiles.
Executive Summary
This compound, an antipsychotic medication, is known to prolong the QT interval, a key indicator of delayed cardiac repolarization that can increase the risk of life-threatening arrhythmias. This guide summarizes in vitro studies on isolated heart preparations that quantify the effects of this compound and compare them with other commonly prescribed antipsychotics. The primary mechanism underlying this compound-induced QT prolongation is the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1][2]
Comparative Analysis of Antipsychotics on Cardiac Repolarization
The following table summarizes the quantitative effects of this compound and other antipsychotics on cardiac repolarization parameters in isolated heart preparations. It is important to note that the experimental conditions, including animal models and drug concentrations, may vary between studies, warranting caution in direct cross-study comparisons.
| Drug | Animal Model | Preparation | Concentration | Effect on Repolarization | Reference |
| This compound | Guinea Pig | Isolated Heart | 100 nmol/L | 24% increase in Action Potential Duration (APD) | [1] |
| Haloperidol | Feline | Isolated Perfused Heart | 0.5 µmol/L | 26.2% increase in QT Interval | [3] |
| Risperidone | Feline | Isolated Perfused Heart | 0.5 µmol/L | 19.4% increase in QT Interval | [3] |
| Sertindole | Feline | Isolated Perfused Heart | 0.5 µmol/L | 8.9% increase in QT Interval | [3] |
| Ziprasidone | - | Clinical Data | Therapeutic Doses | Mean increase of 15.9 ms in QTc | [4] |
| Olanzapine | Feline | Isolated Perfused Heart | 0.5 µmol/L | Less potent than haloperidol and risperidone | [3] |
| Clozapine | Feline | Isolated Perfused Heart | 0.5 µmol/L | Less potent than haloperidol and risperidone | [3] |
Experimental Protocols
Langendorff Isolated Heart Perfusion for ECG and Action Potential Measurement
This protocol describes a standard method for assessing the effects of pharmacological agents on the electrical activity of an isolated heart.
1. Heart Isolation and Cannulation:
-
The heart is excised from a heparinized animal (e.g., rabbit, guinea pig).
-
It is immediately placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated for retrograde perfusion.
2. Langendorff Perfusion Setup:
-
The cannulated heart is mounted on a Langendorff apparatus.
-
The heart is perfused with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure.
-
The perfusion fluid delivers nutrients and oxygen to the heart muscle, allowing it to beat spontaneously.
3. Electrophysiological Recordings:
-
An electrocardiogram (ECG) is recorded using electrodes placed on the surface of the heart to measure parameters like the QT interval.
-
Monophasic action potentials (MAPs) can be recorded using a MAP catheter placed on the ventricular epicardium to measure action potential duration (APD).
4. Drug Administration and Data Acquisition:
-
After a stabilization period, a baseline recording is obtained.
-
The test compound (e.g., this compound) is added to the perfusion solution at various concentrations.
-
ECG and MAP recordings are continuously monitored and recorded throughout the experiment.
-
Changes in QT interval and APD from baseline are calculated for each drug concentration.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound-Induced QT Prolongation
The primary mechanism by which this compound prolongs the QT interval is through the blockade of the IKr potassium channel in cardiomyocytes. This delays the repolarization phase of the cardiac action potential.
References
- 1. This compound (Orap) prolongs cardiac repolarization by blocking the rapid component of the delayed rectifier potassium current in native cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. depts.washington.edu [depts.washington.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. New Generation Antipsychotic Drugs and QTc Interval Prolongation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pimozide's Potency Against Novel Dopamine Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of the typical antipsychotic pimozide against a panel of novel dopamine antagonists, including cariprazine, brexpiprazole, and lumateperone. The data presented herein is intended to serve as a valuable resource for researchers and clinicians involved in the development and evaluation of new antipsychotic agents.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and selected novel dopamine antagonists for key dopamine and serotonin receptors. Lower Ki values indicate a higher binding affinity. This data is crucial for understanding the pharmacological profiles and potential therapeutic and side-effect profiles of these compounds.
| Receptor | This compound (Ki, nM) | Cariprazine (Ki, nM) | Brexpiprazole (Ki, nM) | Lumateperone (Ki, nM) |
| Dopamine D2 | 0.25 - 1.4[1] | 0.49 - 0.69 | 0.3 | 32[2][3] |
| Dopamine D3 | 0.25 - 2.5[1] | 0.085 - 0.09 | 1.1 | - |
| Dopamine D4 | 1.8 - 9.7 | 4.3 - 6.44 | 5.7 | 39.7 - 104[2] |
| Serotonin 5-HT1A | 310 - 2700 | 2.5 - 10 | 1.1 | - |
| Serotonin 5-HT2A | 1.3 - 13 | 19 - 24 | 0.47 | 0.54[2][3] |
| Serotonin 5-HT2C | 24 - 200 | 134 | 4.7 | - |
| Serotonin 5-HT7 | 2.2 - 24 | 111 | 1.9 | - |
| α1-Adrenergic | 39 - 50 | 44 - 147 | 0.17 | 36.9[2] |
| Histamine H1 | 26 - 130 | 23 - 61 | 19 | - |
Note: Ki values can vary between different studies due to variations in experimental conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a foundational understanding of the techniques used to assess the potency of dopamine antagonists.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Source: HEK293 cells stably expressing the human dopamine D2 receptor.
-
Procedure:
-
Culture cells to confluency and harvest.
-
Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
2. Binding Assay:
-
Materials:
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Test compounds: Serial dilutions of the compounds to be tested (e.g., this compound, cariprazine).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-Spiperone), and either the assay buffer (for total binding), the non-specific binding control, or a concentration of the test compound.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Dopamine D2 Receptor Antagonism (cAMP Measurement)
This protocol describes a functional assay to measure the ability of a compound to antagonize the dopamine D2 receptor-mediated inhibition of cyclic AMP (cAMP) production.
1. Cell Culture and Plating:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
Procedure:
-
Culture the cells in an appropriate medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
2. Assay Procedure:
-
Materials:
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (antagonists).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Wash the cells with an assay buffer.
-
Pre-incubate the cells with various concentrations of the antagonist (test compound) for a specific duration (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80, the concentration that produces 80% of the maximal response) in the presence of forskolin. The forskolin stimulates cAMP production, and the dopamine, acting through the inhibitory D2 receptor, will reduce this production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
3. Data Analysis:
-
The amount of cAMP produced is inversely proportional to the activity of the D2 receptor.
-
Plot the cAMP levels against the concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of cAMP production.
-
This IC50 value represents the functional potency of the antagonist.
Mandatory Visualization
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
References
Safety Operating Guide
Proper Disposal of Pimozide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of pimozide, an antipsychotic medication, requires careful consideration to ensure the safety of personnel and the protection of the environment. While not definitively classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its potential for toxicity necessitates a cautious approach to its disposal in a laboratory setting. This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound waste.
Regulatory and Safety Overview
This compound is not explicitly listed as a P- or U-listed hazardous waste under RCRA. However, Safety Data Sheets (SDSs) may classify it as harmful if swallowed, and it is recognized for its potential developmental and reproductive toxicity. Due to the absence of a clear federal hazardous waste classification, it is recommended that this compound be managed as a non-RCRA hazardous pharmaceutical waste. This approach ensures a higher level of safety and environmental protection.[1][2][3][4][5]
State and local regulations for pharmaceutical waste disposal may be more stringent than federal guidelines. Therefore, it is crucial to consult and adhere to all applicable local and state laws.[3]
Quantitative Data Summary
No specific quantitative data for this compound disposal, such as concentration limits for landfill disposal, were identified in the available resources. The disposal recommendations are based on qualitative safety and environmental protection principles.
| Parameter | Guideline |
| RCRA Hazardous Waste Classification | Not explicitly listed as P- or U-listed waste. |
| Recommended Handling | Treat as a non-RCRA hazardous pharmaceutical waste. |
| Primary Disposal Method | Incineration at a permitted facility. |
| Sewer Disposal | Prohibited for hazardous and non-RCRA hazardous pharmaceuticals. |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes were found in the reviewed resources. The standard and recommended procedure is physical segregation and subsequent incineration.
Step-by-Step Disposal Procedures
1. Segregation of this compound Waste:
-
Designate a specific, clearly labeled waste container for all this compound-contaminated materials. This includes unused or expired this compound tablets, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., weighing boats, spatulas, vials) that has come into direct contact with the compound.
-
The container should be white with a blue lid, the common color-coding for non-RCRA pharmaceutical waste intended for incineration.[1] The label should clearly state "this compound Waste for Incineration."
2. Packaging of this compound Waste:
-
Ensure that the waste container is robust, leak-proof, and kept securely closed when not in use.
-
Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or other chemical waste, unless explicitly permitted by your institution's environmental health and safety (EHS) department.
3. Storage of this compound Waste:
-
Store the segregated this compound waste in a secure, designated area within the laboratory, away from general traffic.
-
The storage area should be clearly marked, and access should be limited to authorized personnel.
4. Disposal through a Licensed Waste Management Vendor:
-
Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste management vendor.
-
Ensure the vendor is permitted to handle and incinerate pharmaceutical waste.[1][2]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of its disposal.
-
Keep copies of all waste manifests and disposal certificates provided by the waste management vendor.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Pimozide
Essential Safety and Handling Guide for Pimozide
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedural steps is vital for ensuring the safety of all personnel.
Hazard Profile of this compound
This compound is classified as harmful if swallowed and may cause developmental or female reproductive toxicity.[1] It is imperative to handle this compound with appropriate caution.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[2] |
| Reproductive Toxicity | Can cause developmental and female reproductive toxicity.[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE creates a necessary barrier between the researcher and the chemical, minimizing exposure risk.[3] All PPE should be donned before handling this compound and removed carefully after the procedure is complete.
| PPE Category | Item and Specifications | Rationale and Citation |
| Hand Protection | • Double Gloving Recommended : Two pairs of powder-free, chemical-resistant gloves.[4][5] • Material : Nitrile or other material tested for resistance to hazardous drugs.[3] • Procedure : Place one glove cuff under the gown cuff and the second over the gown cuff.[5] | Prevents skin contact. Double gloving provides an extra layer of protection, as gloves can be contaminated during handling.[4] Gloves should be changed every 30-60 minutes or immediately if damaged or contaminated.[4] |
| Body Protection | • Protective Gown : Disposable, low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[5] | Protects skin and personal clothing from contamination.[6] |
| Eye & Face Protection | • Safety Goggles : Standard laboratory safety goggles.[6] • Face Shield : Recommended in addition to goggles, especially when there is a risk of splashes.[4] | Protects eyes and face from dust particles and splashes.[4][6] |
| Respiratory Protection | • Respirator : An N95 respirator or higher is required when dust may be generated (e.g., weighing powder).[3] | Prevents inhalation of the powdered compound.[6][7] Use should be based on a risk assessment.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Preparation and Engineering Controls
-
Risk Assessment : Before beginning work, perform a risk assessment for the planned procedure.
-
Designated Area : Handle this compound in a designated area, such as a laboratory fume hood or an area with appropriate exhaust ventilation, to minimize inhalation exposure.[6][7]
-
Gather Materials : Ensure all necessary PPE, handling equipment, and waste containers are readily accessible.
Handling the Compound
-
Avoid Dust Formation : Manipulate the solid form of this compound carefully to avoid generating dust.[7]
-
Personal Hygiene : Do not eat, drink, or smoke in the area where this compound is being handled.[2]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation of the powder.[7]
Post-Handling and Decontamination
-
Clean Work Surfaces : Decontaminate all work surfaces thoroughly after the procedure is complete.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the substance and after removing gloves.[5]
-
Clothing : Remove any contaminated clothing immediately.[6]
Accidental Release Measures
-
Evacuate : Evacuate the immediate danger area.
-
Contain Spill : Prevent the product from entering drains.
-
Clean-up : Wear full PPE. Take up dry material without generating dust. Use an inert absorbent material for solutions.[6] Collect all spill residue and cleaning materials in a suitable, properly labeled container for disposal.[6]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
This compound Waste : All surplus this compound and grossly contaminated materials should be treated as hazardous chemical waste.
-
Contaminated PPE : Used gloves, gowns, and other disposable PPE should be collected in a designated, sealed container for hazardous waste.[5] Outer gloves should be removed promptly after handling and placed in a sealable bag.[5]
-
Empty Containers : Empty containers must be managed as hazardous waste and should not be rinsed into the drain.[8]
Containerization and Labeling
-
Containers : Use appropriate, leak-proof containers for all waste streams.
-
Labeling : Clearly label all waste containers with "Hazardous Waste" and list the contents, including "this compound."
Final Disposal
-
Approved Vendor : Dispose of all this compound-related waste through an approved and licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.[9]
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. gerpac.eu [gerpac.eu]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. abmole.com [abmole.com]
- 8. odu.edu [odu.edu]
- 9. louisville.edu [louisville.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
